silibor
Description
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Properties
CAS No. |
108563-18-4 |
|---|---|
Molecular Formula |
C10 H20 N2 O |
Synonyms |
silibor |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Silibor Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Silibor" compounds, a novel class of molecules synthesized from the conjugation of silybin and a boron moiety, are gaining attention in the field of medicinal chemistry. Silybin, the primary active component of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan with well-documented hepatoprotective, antioxidant, and anticancer properties.[1] However, its therapeutic potential is often limited by poor bioavailability. The conjugation with boron, an element known for its unique chemical properties and presence in several approved drugs, presents a promising strategy to enhance the biological activity and pharmacokinetic profile of silybin. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological signaling pathways associated with these innovative compounds, with a focus on providing detailed experimental protocols and data for researchers in drug development.
Synthesis of this compound Compounds
The synthesis of this compound compounds, specifically silybin-boronic esters, can be achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[2][3] This versatile reaction allows for the formation of a carbon-carbon bond between a halogenated silybin derivative and a boronic acid or ester. The general synthetic strategy involves two key stages: the borylation of silybin and the subsequent cross-coupling with a suitable partner, or the coupling of a halogenated silybin with a boronic acid derivative.
Experimental Protocol: Two-Step Synthesis of a Silybin-Aryl Boronic Ester
This protocol outlines a general procedure for the synthesis of a silybin-aryl boronic ester, adapted from established methods for flavonoid borylation and Suzuki-Miyaura coupling.[2][4][5][6]
Step 1: Miyaura Borylation of Halogenated Silybin
This step involves the synthesis of a silybin boronate ester from a halogenated silybin precursor.
-
Materials:
-
Halogenated silybin (e.g., 8-bromo-silybin) (1 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)
-
Potassium acetate (KOAc) (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated silybin, bis(pinacolato)diboron, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the silybin boronate ester.
-
Step 2: Suzuki-Miyaura Cross-Coupling
This step couples the silybin boronate ester with an aryl halide.
-
Materials:
-
Silybin boronate ester (from Step 1) (1 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene or a mixture of toluene/ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the silybin boronate ester and the aryl halide in the chosen solvent.
-
Add the palladium catalyst and the phosphine ligand to the mixture.
-
Add the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the final this compound compound by column chromatography.
-
Synthesis Workflow Diagram
Characterization of this compound Compounds
The structural elucidation and purity assessment of newly synthesized this compound compounds are performed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural characterization of this compound compounds. 1H, 13C, and 11B NMR spectra provide detailed information about the molecular framework.
-
¹H and ¹³C NMR: These spectra are used to confirm the integrity of the silybin backbone and the successful incorporation of the aryl group. The characteristic signals of the silybin diastereomers, silybin A and silybin B, are well-documented.[7]
-
¹¹B NMR: This technique is crucial for confirming the presence and chemical environment of the boron atom.[8][9][10][11] The chemical shift of the ¹¹B nucleus is indicative of its coordination state (trigonal planar boronic ester or tetrahedral boronate).
Table 1: Representative ¹H and ¹³C NMR Data for Silybin A & B (in DMSO-d₆) [7]
| Position | Silybin A δ (ppm) | Silybin B δ (ppm) | Position | Silybin A δ (ppm) | Silybin B δ (ppm) |
| ¹H NMR | ¹³C NMR | ||||
| H-2 | 5.07 (d, J=11.3 Hz) | 4.96 (d, J=11.4 Hz) | C-2 | 83.1 | 83.5 |
| H-3 | 4.59 (m) | 4.55 (d, J=11.4 Hz) | C-3 | 71.5 | 71.8 |
| H-6 | 5.91 (d, J=2.1 Hz) | 5.90 (d, J=2.1 Hz) | C-4 | 197.9 | 198.1 |
| H-8 | 5.86 (d, J=2.1 Hz) | 5.89 (d, J=2.1 Hz) | C-5 | 163.5 | 163.7 |
| H-2' | 7.08 (d, J=1.8 Hz) | 7.01 (d, J=1.9 Hz) | C-6 | 96.6 | 96.8 |
| H-5' | 6.88 (d, J=8.1 Hz) | 6.85 (d, J=8.1 Hz) | C-7 | 167.3 | 167.5 |
| H-6' | 6.98 (dd, J=8.1, 1.8 Hz) | 6.91 (dd, J=8.1, 1.9 Hz) | C-8 | 95.7 | 95.9 |
Table 2: Expected ¹¹B NMR Chemical Shift Ranges for Boronic Esters [8][10]
| Boron Species | Hybridization | Expected δ (ppm) |
| Aryl Boronic Pinacol Ester | sp² | 25 - 35 |
| Tetrahedral Boronate Complex | sp³ | 5 - 15 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized this compound compounds and to gain insights into their fragmentation patterns, which further confirms their structure. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass and elemental composition.
Table 3: Expected Mass Spectrometry Data for a Silybin-Phenylboronic Pinacol Ester Adduct
| Parameter | Expected Value |
| Molecular Formula | C₄₃H₄₇BO₁₂ (example) |
| Monoisotopic Mass | 766.31 g/mol (example) |
| Expected [M+H]⁺ | 767.31 g/mol (example) |
| Key Fragmentation Ions | Fragments corresponding to the loss of the pinacol group, the arylboronic acid moiety, and characteristic fragments of the silybin backbone. |
Experimental Protocol: Characterization
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹¹B NMR, use a boron-free quartz NMR tube to avoid background signals from borosilicate glass.[9]
-
Process the spectra and assign the signals based on chemical shifts, coupling constants, and comparison with known spectra of silybin and related flavonoid-boron adducts.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
-
Characterization Workflow Diagram
Biological Activity and Signaling Pathways
The biological activity of this compound compounds is anticipated to be a synergistic combination of the properties of silybin and the boron moiety. Silybin is known to modulate several key signaling pathways involved in cancer and inflammation.[12]
Apoptosis Signaling Pathway
Silibinin is a potent inducer of apoptosis in various cancer cell lines.[13][14][15] It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
-
Extrinsic Pathway: Silibinin upregulates the expression of death receptors like DR4 and DR5, leading to the activation of caspase-8 and caspase-10.[13][16]
-
Intrinsic Pathway: It can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of caspase-9.[13][15] Both pathways converge on the activation of executioner caspase-3, leading to programmed cell death.
Apoptosis Signaling Pathway Diagram
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[17] Silybin has been shown to activate the Nrf2 signaling pathway, leading to the expression of a battery of cytoprotective genes.[18][19][20] This activation is thought to be a key mechanism behind its antioxidant and hepatoprotective effects.
-
Mechanism of Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Silybin can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.
-
Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Nrf2 Signaling Pathway Diagram
Conclusion
The synthesis and characterization of this compound compounds represent a promising avenue for the development of novel therapeutic agents. By leveraging the well-established biological activities of silybin and the unique chemical properties of boron, these hybrid molecules have the potential to overcome some of the limitations of the parent flavonoid. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate the biological mechanisms of these exciting new compounds. Further research is warranted to fully elucidate their therapeutic potential and to optimize their structure for enhanced efficacy and drug-like properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Silibinin triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Silibinin Triggers the Mitochondrial Pathway of Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential of silymarin and its polyphenols to affect Nrf2 signalling pathway in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Silibinin in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silibinin, the principal active constituent of silymarin extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant scientific interest due to its pleiotropic biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying silibinin's action in biological systems. It delves into its multifaceted effects on key signaling pathways implicated in cellular proliferation, apoptosis, inflammation, and metastasis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of silibinin. The guide summarizes quantitative data, details experimental protocols, and provides visual representations of critical signaling pathways to facilitate a deeper understanding of silibinin's mechanism of action.
Introduction
Silibinin is a flavonolignan that has been extensively studied for its therapeutic properties, most notably its hepatoprotective effects.[1][2][3] Beyond its role in liver health, a growing body of evidence highlights its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1][4][5] The diverse pharmacological effects of silibinin stem from its ability to modulate a wide array of cellular signaling pathways and molecular targets.[1][5][6] This guide will explore these mechanisms in detail, providing a technical foundation for further research and development.
Molecular Mechanisms of Action
Silibinin's biological activities are attributed to its interaction with a multitude of molecular targets, leading to the modulation of complex signaling networks.
Anticancer Activity
The anticancer effects of silibinin are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.[5][6]
Silibinin has been shown to induce cell cycle arrest in various cancer cell lines by modulating the expression and activity of key cell cycle regulators.[1][7] It can decrease the levels of cyclins (D1, D3, E) and cyclin-dependent kinases (CDK2, CDK4), while increasing the expression of CDK inhibitors such as p21/Cip1 and p27/Kip1.[6][7]
Silibinin promotes apoptosis through both the intrinsic and extrinsic pathways.[8] It can enhance the expression of pro-apoptotic proteins like Bax and Bim, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[8][9] In some cancer cells, silibinin upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors DR4 and DR5, sensitizing the cells to apoptosis.[8]
Silibinin has demonstrated potent anti-angiogenic properties by targeting key molecules in the angiogenic cascade, such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1][6] It also inhibits metastasis by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, and urokinase-type plasminogen activator (u-PA), which are crucial for the degradation of the extracellular matrix.[5][6]
Anti-inflammatory Activity
The anti-inflammatory effects of silibinin are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By blocking NF-κB activation, silibinin suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).[1]
Antioxidant Properties
Silibinin exhibits potent antioxidant activity by scavenging free radicals and enhancing the cellular antioxidant defense system.[1][3] It increases the intracellular levels of glutathione (GSH) and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1][3]
Key Signaling Pathways Modulated by Silibinin
Silibinin's diverse biological effects are a consequence of its ability to interfere with multiple interconnected signaling pathways.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Silibinin has been shown to inhibit this pathway by reducing the phosphorylation of Akt and downstream targets.[10]
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and differentiation. Silibinin can inhibit the phosphorylation of ERK1/2, thereby downregulating downstream signaling events that promote cancer cell invasion.[5][10]
STAT3 Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression. Silibinin has been found to abrogate the constitutive activation of STAT3 in some cancer cells.[6]
EGFR Signaling
The epidermal growth factor receptor (EGFR) is often overexpressed in various cancers and its activation leads to increased cell proliferation and survival. Silibinin can disrupt EGFR signaling, contributing to its anticancer effects.[6]
Quantitative Data Summary
The following tables summarize the reported IC50 values of silibinin in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 150 | Not Specified | [11] |
| MDA-MB-231 | Breast Cancer | 100 | Not Specified | [11] |
| MDA-MB-468 | Breast Cancer | 50 | Not Specified | [11] |
| T47D | Breast Cancer | 67.7 | 24 | [12] |
| T47D | Breast Cancer | 35.4 | 48 | [12] |
| Hep G2 | Liver Cancer | >100 (Silybin A & B) | Not Specified | [13] |
| Detroit 562 | Pharyngeal Carcinoma | 25-200 (range) | 48 | [14] |
Table 1: IC50 values of silibinin in various cancer cell lines.
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the mechanism of action of silibinin.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of silibinin on cancer cells.
Methodology:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of silibinin (or vehicle control) for specific time periods (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/ml).
-
The plates are incubated for a further 3-4 hours at 37°C to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.[15]
Animal Models
Objective: To evaluate the in vivo efficacy of silibinin in preclinical cancer models.
Methodology (Subcutaneous Xenograft Model):
-
Cancer cells (e.g., 5 x 10⁶ cells) are suspended in a suitable medium (e.g., PBS and Matrigel) and injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Silibinin is administered to the treatment group via a specific route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 400 mg/kg/day, 5 days a week).[16] The control group receives the vehicle.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).[16]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by silibinin and a typical experimental workflow.
Caption: Silibinin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Silibinin's inhibitory effect on the MAPK/ERK signaling pathway.
Caption: Silibinin-induced apoptosis via intrinsic and extrinsic pathways.
Caption: A generalized experimental workflow for studying silibinin's effects.
Conclusion
Silibinin is a promising natural compound with a well-documented, multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and oxidative stress underscores its therapeutic potential. This technical guide provides a foundational understanding of silibinin's molecular interactions, offering valuable insights for researchers and drug development professionals. Further investigation into the clinical applications of silibinin, potentially in combination with other therapeutic agents, is warranted to fully realize its benefits in treating a range of human diseases.
References
- 1. What is the mechanism of Silibinin? [synapse.patsnap.com]
- 2. ovid.com [ovid.com]
- 3. [Silibinin and its hepatoprotective action from the perspective of a toxicologist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulatory effects of silibinin in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Silibinin-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silibinin triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 12. Synergistic Anticancer Effects of Silibinin and Chrysin in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Approach to Evaluate Herb-Drug Interaction Mechanisms: Investigation of Milk Thistle Extracts and Eight Isolated Constituents as CYP3A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Silibinin Attenuates Experimental Periodontitis by Downregulation of Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silibinin, a potential fasting mimetic, inhibits hepatocellular carcinoma by triggering extrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Silybin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silybin, a flavonolignan derived from the milk thistle plant (Silybum marianum), is the primary active constituent of silymarin. It has garnered significant attention for its therapeutic potential, particularly its hepatoprotective, antioxidant, and anticancer properties. However, the clinical application of silybin is often hampered by its poor physicochemical properties, most notably its low aqueous solubility and subsequent poor bioavailability. To overcome these limitations, numerous silybin derivatives have been synthesized and investigated. This technical guide provides a comprehensive overview of the core physicochemical properties of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of their interactions with key biological signaling pathways.
Physicochemical Properties of Silybin and Its Derivatives
The modification of silybin's structure through derivatization aims to enhance its solubility, stability, and lipophilicity, thereby improving its pharmacokinetic profile and therapeutic efficacy. Common derivatization strategies include the formation of esters, ethers, glycosides, and cocrystals.
Table 1: Solubility of Silybin and Its Derivatives
| Compound | Solvent(s) | Solubility | Reference(s) |
| Silybin | Water | < 0.04 mg/mL | [1] |
| Water (pH 7.4) | ~50 µg/mL | [2] | |
| Ethanol | ~0.1 mg/mL | [1] | |
| DMSO | ~10 mg/mL | Cayman Chemical | |
| DMF | ~20 mg/mL | Cayman Chemical | |
| Silybin-L-proline cocrystal | pH 2.0 buffer | 44.4 times > Silybin | [1] |
| pH 4.5 buffer | 50.3 times > Silybin | [1] | |
| pH 6.8 buffer | 16.5 times > Silybin | [1] | |
| 7-O-Palmitoylsilybin | Lipophilic media | Increased solubility | [3] |
| 23-O-Palmitoylsilybin | Lipophilic media | Increased solubility | [3] |
| Silybin Glycosides (galactoside, glucoside, lactoside, maltoside) | Water | 4-30 times > Silybin | [4] |
| Silybin bis-hemisuccinate | Water | More soluble | [5] |
| Silybin-N-methyl-glucamine | Water | More soluble | [5] |
| Silybin 11-O-phosphate | Water | More soluble | [5] |
Table 2: Lipophilicity and pKa of Silybin
| Compound | Parameter | Value | Reference(s) |
| Silybin | LogP | 1.41 | [1] |
| pKa (5-OH) | 6.63 | [6] | |
| pKa (7-OH) | 7.95 | [6] | |
| pKa (20-OH) | 11.0 | [6] |
Table 3: Stability of Silybin
| Condition | Observation | Reference(s) |
| Brönsted acidic conditions | Generally stable | [6] |
| Lewis acids or basic conditions | Not stable | [6] |
| Heating > 100 °C | Skeleton disruption | [6] |
| Oxidation | Easily oxidized to 2,3-dehydrosilybin | [6] |
| In buffers (pH 1.0 to 7.8) as pure compound | Unstable | [2] |
| In buffers (pH 1.0 to 7.8) within silymarin | Stable | [2] |
Experimental Protocols
Determination of Aqueous Solubility
A standard method for determining the equilibrium solubility of silybin derivatives involves the shake-flask method.
Protocol:
-
An excess amount of the silybin derivative is added to a sealed vial containing a known volume of purified water or a specific buffer solution.
-
The vial is agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Following agitation, the suspension is allowed to settle.
-
An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
The concentration of the silybin derivative in the filtrate is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a cornerstone technique for the analysis and quantification of silybin and its derivatives.
Typical HPLC Parameters:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (often containing an acidifier like formic acid or a buffer like phosphate buffer) and an organic solvent (commonly methanol or acetonitrile). For instance, a mobile phase of methanol and 1% aqueous acetic acid can be used with a gradient elution[7]. Another example is a mixture of phosphate buffer (pH 5.0) and acetonitrile[8].
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 288 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
Sample Preparation for Plasma Analysis:
-
To 100 µL of plasma, add a suitable internal standard (e.g., diclofenac).
-
Precipitate plasma proteins by adding an excess of cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system[8][9].
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is commonly used to evaluate the free radical scavenging capacity of silybin derivatives.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the silybin derivative in a suitable solvent.
-
In a microplate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the silybin derivative to the wells. A control well should contain only the solvent.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the derivative that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve[10][11].
Signaling Pathways and Molecular Interactions
Silybin and its derivatives exert their biological effects by modulating a variety of cellular signaling pathways implicated in inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Silybin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines[12][13][14].
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antioxidant evaluation of novel silybin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchem.upol.cz [medchem.upol.cz]
- 12. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicology and Safety Profile of Silibor Compounds: A Technical Guide
An Examination of Preclinical and Mechanistic Data
This technical guide provides a comprehensive overview of the toxicology and safety profile of silibor compounds, with a primary focus on its principal active constituents, silymarin and silibinin. This compound, widely recognized for its hepatoprotective properties, has been the subject of numerous preclinical studies to ascertain its safety margin and understand its mechanisms of action at the toxicological level. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicological data, detailed experimental methodologies, and mechanistic insights.
Executive Summary
This compound and its active components, silymarin and silibinin, demonstrate a favorable safety profile characterized by low acute, subacute, and chronic toxicity across various animal models. The oral lethal dose (LD50) is consistently high, indicating a wide therapeutic window. Genotoxicity assays have generally shown a lack of mutagenic and clastogenic potential. The primary mechanisms underlying its protective effects, and conversely, its potential for high-dose toxicity, involve the modulation of key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are central to the cellular stress and inflammatory response. This guide summarizes the key toxicological findings and provides detailed insights into the experimental protocols and molecular mechanisms.
Acute, Subacute, and Chronic Toxicity
The toxicity of silymarin and silibinin has been evaluated in a range of animal models following acute, subacute, and chronic exposure. These studies consistently demonstrate a low order of toxicity.
Acute Toxicity
Acute toxicity studies are designed to determine the median lethal dose (LD50) and to identify potential target organs of toxicity following a single high dose of a substance. For silymarin and silibinin, both oral and intravenous LD50 values have been established in several species.
Table 1: Acute Toxicity of Silymarin and Silibinin
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Silymarin | Mouse | Oral | > 20,000 | [1] |
| Silymarin | Rat | Oral | > 10,000 | [2] |
| Silymarin | Dog | Oral | > 1,000 | [1] |
| Silymarin | Mouse | Intravenous | 400 - 1,050 | [2][3][4] |
| Silymarin | Rat | Intravenous | 385 - 920 | [2][3][4] |
| Silymarin | Rabbit | Intravenous | 140 - 300 | [2][3][4] |
| Silymarin | Dog | Intravenous | 140 - 300 | [2][3][4] |
| Silibinin | Rat | Oral | > 2,000 | [5] |
Repeated-Dose Toxicity
Subacute and chronic toxicity studies involve the repeated administration of a substance over a longer period (typically 28 days to 6 months or longer) to evaluate the cumulative effects and to establish a No-Observed-Adverse-Effect Level (NOAEL). Studies on silymarin and its components have shown minimal adverse effects even at high doses over extended periods.[1][3][5]
Table 2: Summary of Repeated-Dose Toxicity Studies for Silymarin/Silibinin
| Study Duration | Species | Route | Key Findings | Reference(s) |
| 26 weeks | Rat, Monkey | Oral | Safe at doses up to 2,000 mg/kg/day. | [5] |
| 28 days | Rat | Oral | A study on a related silane compound established a NOAEL of 50 mg/kg/day based on relative spleen weight. | [6] |
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material. A battery of in vitro and in vivo tests are typically employed. Studies on silymarin and silibinin have largely indicated a lack of genotoxic potential.
Table 3: Genotoxicity Profile of Silymarin and Silibinin
| Assay Type | Test System | Compound | Results | Reference(s) |
| Ames Test | Salmonella typhimurium | Silymarin Extracts | No signs of mutagenicity. | [5] |
| In vitro Micronucleus Test | HepG2 cells | Silibinin | No induction of chromosome breakage or loss. | [7][8] |
| Comet Assay | HepG2 cells | Silibinin | No primary DNA damage. | [7][9] |
| In vivo Anticlastogenic Assay | Mouse bone marrow cells | Silymarin | Demonstrated a strong anticlastogenic (protective against chromosome damage) activity. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of toxicological endpoints. The following sections outline the typical methodologies used in the safety evaluation of this compound compounds.
Acute Oral Toxicity Study (Following OECD Guideline 425)
This protocol is designed to determine the LD50 of a substance after a single oral dose.
Caption: Workflow for an acute oral toxicity study.
In Vitro Genotoxicity: Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Caption: Workflow for an in vitro comet assay.
Mechanistic Toxicology: Signaling Pathways
The biological effects of this compound compounds are intrinsically linked to their interaction with key cellular signaling pathways. Understanding these pathways provides insight into both their therapeutic and potential toxicological actions.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Silymarin has been shown to inhibit this pathway, which contributes to its anti-inflammatory effects.
References
- 1. The effects of milk thistle (Silybum marianum) on human cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Silibinin: an old drug for hematological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Silibinin-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and toxicity of silymarin, the major constituent of milk thistle extract: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The benchmark approach applied to a 28-day toxicity study with Rhodorsil Silane in rats. the impact of increasing the number of dose groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effects of Silymarin and Silibinin against DNA Damage in Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Chemistry of the Silicon-Boron Bond
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of silicon and boron into organic molecules offers a powerful toolkit for synthetic chemists, material scientists, and drug development professionals. The silicon-boron (Si-B) bond, a linkage between two metalloids, gives rise to a unique class of reagents known as silylboranes. These compounds possess distinct reactivity, enabling novel transformations and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core principles of Si-B bond chemistry, focusing on synthesis, structural characteristics, reactivity, and detailed experimental protocols.
Core Concepts of Silicon-Boron Bond Chemistry
Silylboranes are compounds featuring a direct covalent bond between a silicon and a boron atom. The polarity and reactivity of this bond are influenced by the substituents on both atoms. Generally, the boron atom acts as a Lewis acid, while the silicon atom can be transferred as a silyl radical, a silyl anion, or a silyl cation equivalent, depending on the reaction conditions.[1][2] This versatility has led to the development of numerous synthetic methodologies, including silaboration, hydrosilylation, and cross-coupling reactions.[3][4] The stability of silylboranes can be enhanced by diminishing the Lewis acidity of the boron center, for instance, by using sterically bulky or electron-donating ligands like the naphthalene-1,8-diaminato (dan) group.[5]
Synthesis of Silylboranes
The preparation of silylboranes can be achieved through several routes. A common method involves the reaction of a silyllithium or other silylmetal species with a haloborane. More recent and convenient methods include the transition-metal-catalyzed borylation of hydrosilanes with diboron reagents.[6] Perhalogenated silylboranes, which exhibit high reactivity, can be synthesized through multi-step procedures involving cation exchange reactions.[7]
One of the most widely used silylboranes is (dimethylphenylsilyl)boronic acid pinacol ester, often referred to as PhMe₂Si-B(pin) or Suginome's reagent. Its synthesis and application in metal-free borylation reactions have been well-documented.
Structural and Spectroscopic Properties
The structural integrity and electronic properties of silylboranes are fundamental to their reactivity. Key parameters such as bond lengths and spectroscopic signatures provide insight into the nature of the Si-B bond.
Table 1: Structural Data for Selected Silylboranes
| Compound/System | Si-B Bond Length (Å) | Method |
| PhMe₂Si-B(dan) | 2.023 | X-ray Diffraction[5] |
| [LSi(NMe₂)–B(Br)Tip]• (Radical) | 1.916(3) | X-ray Diffraction[8] |
| [LSi(NMe₂)–B(I)Tip]• (Radical) | 1.930(3) | X-ray Diffraction[8] |
| [LSi(tBu)–B(I)Tip]• (Radical) | 1.921(3) | X-ray Diffraction[8] |
| Pentacoordinate Silylboranes | ~2.03 (Normal) | Theoretical[9] |
| B-doped Silicon Clusters | 2.01 - 2.14 (Average) | Theoretical[1] |
Table 2: Spectroscopic Data for Silylboranes
| Nucleus | Typical Chemical Shift Range (ppm) | Comments |
| ¹¹B | +100 to -120 | The chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom.[10][11] Four-coordinate borates are shifted upfield compared to three-coordinate boranes.[1] Silyl groups typically cause an upfield shift of 4-8 ppm.[1] |
| ²⁹Si | +50 to -200 | The chemical shift range is broad and influenced by the electronegativity of the substituents.[12] Deshielding is correlated with the occupation of the Si-X σ* antibonding orbital.[13] |
Key Reactions and Mechanisms
Silylboranes are versatile reagents in a variety of chemical transformations. Their reactions often proceed through catalytic cycles involving transition metals or can be initiated by bases or light.
The addition of a Si-B bond across a double or triple bond, known as silaboration, is a powerful method for the simultaneous introduction of both silyl and boryl functionalities. These reactions are typically catalyzed by transition metals like copper, palladium, or platinum.[3][4][5]
A notable application is the copper(I)-catalyzed silaboration of terminal allenes, which proceeds with high regio- and stereoselectivity to produce multisubstituted allylic boronates.[3] The proposed mechanism involves the formation of a silylcopper intermediate.
References
- 1. Understanding the Stability of an Unprecedented Si–Be Bond within Quantum Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 3. CCCBDB Experimental Diatomic bond lengths [cccbdb.nist.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. gelest.com [gelest.com]
- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 8. Excellent yield of a variety of silicon-boron radicals and their reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01318E [pubs.rsc.org]
- 9. atct.anl.gov [atct.anl.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystallography Open Database: Search results [qiserver.ugr.es]
- 12. msaweb.org [msaweb.org]
- 13. Bond dissociation energy - Wikipedia [en.wikipedia.org]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Silibinin-Containing Molecules
For Immediate Release
In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and bioavailability remains a paramount objective. This whitepaper delves into the promising world of silibinin, the principal bioactive constituent of milk thistle, and the innovative strategies being employed to synthesize novel silibinin-containing molecules with superior pharmacological profiles. Here, we provide an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular signaling pathways.
Silibinin has long been recognized for its hepatoprotective, antioxidant, and anticancer properties. However, its clinical utility has been hampered by poor water solubility and limited bioavailability.[1][2] To overcome these limitations, researchers have focused on the chemical modification of the silibinin scaffold to generate derivatives with improved physicochemical properties and biological activity. This guide will explore several classes of these novel molecules, including alkylated, glycosylated, and carbamate derivatives, as well as fatty acid conjugates.
Enhanced Biological Activity of Novel Silibinin Derivatives
The synthesis of various silibinin derivatives has led to significant improvements in their therapeutic potential. Modifications have been strategically designed to enhance anti-proliferative activity in cancer cells, improve water solubility, and increase bioavailability.
Anti-Proliferative Potency
A key focus of silibinin derivatization has been to boost its anticancer effects. Studies have shown that chemical modifications can dramatically increase the potency of silibinin against various cancer cell lines. For instance, alkylation of the phenolic hydroxyl group at the C-7 position has yielded derivatives with significantly enhanced anti-proliferative activity against prostate cancer cells.[3] Notably, 7-O-methylsilibinin and 7-O-ethylsilibinin have demonstrated 98-fold and 123-fold increased potency, respectively, against the LNCaP human androgen-dependent prostate cancer cell line.[3] Glycosylated derivatives have also shown potent inhibitory activity against cancer cells, with one particular compound exhibiting an IC50 value of 1.37 µM against DU145 prostate cancer cells.[4] Furthermore, novel carbamate derivatives of silibinin have displayed single-digit micromolar activity against a panel of human cancer cell lines, including MCF-7 (breast), NCI-H1299 (lung), HepG2 (liver), and HT29 (colon).[5]
Physicochemical Properties
A major hurdle in the clinical application of silibinin is its poor water solubility.[4] To address this, researchers have explored glycosylation as a strategy to improve this critical property. The introduction of a glycosyl moiety has been shown to increase the water solubility of silibinin derivatives by more than 50 times.[1] This enhancement in solubility is a crucial step towards improving the oral bioavailability and overall therapeutic efficacy of these compounds. Another approach to improve bioavailability has been the synthesis of fatty acid conjugates of silibinin, creating prodrugs with potentially optimized pharmacokinetic properties.[6]
The following tables summarize the quantitative data on the enhanced biological activity and improved physicochemical properties of these novel silibinin-containing molecules.
| Derivative Class | Specific Derivative | Cell Line | IC50 (µM) | Fold Improvement vs. Silibinin | Reference |
| 7-O-Alkylsilibinins | 7-O-Methylsilibinin | LNCaP | ~0.44 | 98 | [3] |
| 7-O-Ethylsilibinin | LNCaP | ~0.35 | 123 | [3] | |
| 7-O-Methyl-2,3-dehydrosilibinin | LNCaP | ~1.5 | ~29 | [3] | |
| 7-O-Ethyl-2,3-dehydrosilibinin | PC-3 | ~3.0 | ~15 | [3] | |
| Glycosylated Derivatives | Compound 15 | DU145 | 1.37 | Not directly stated | [4] |
| Carbamate Derivatives | Compound 2h | MCF-7 | ~5 | Not directly stated | [5] |
| Compound 3g | NCI-H1299 | ~6 | Not directly stated | [5] | |
| Compound 3c | HepG2 | ~7 | Not directly stated | [5] | |
| Compound 3e | HT29 | ~8 | Not directly stated | [5] |
| Derivative Class | Property | Improvement | Reference |
| Glycosylated Derivatives | Water Solubility | >50-fold increase compared to silibinin | [1] |
Key Signaling Pathways Targeted by Silibinin and its Derivatives
Silibinin and its novel derivatives exert their biological effects by modulating a multitude of cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is crucial for the rational design of new and more effective therapeutic agents.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting tumor growth and metastasis.[3] Silibinin has been identified as a direct inhibitor of STAT3, targeting both its SH2 and DNA-binding domains.[7] This inhibition prevents the phosphorylation and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[7][8]
Caption: Silibinin inhibits the STAT3 signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, playing a central role in cell growth, survival, and metabolism. Silibinin has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[9] This inhibition leads to the downregulation of downstream targets involved in cell survival and proliferation.
Caption: Silibinin inhibits the PI3K/Akt signaling pathway.
Hsp90 Chaperone Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins. Silibinin has been identified as a C-terminal inhibitor of Hsp90.[10] By binding to the C-terminal domain of Hsp90, silibinin disrupts its chaperone activity, leading to the degradation of client proteins and the inhibition of cancer cell growth.[10][11]
Caption: Silibinin inhibits the Hsp90 chaperone pathway.
Detailed Experimental Protocols
To facilitate the replication and further development of these novel silibinin-containing molecules, this section provides detailed methodologies for their synthesis and biological evaluation.
General Synthesis of 7-O-Alkylsilibinins
This protocol describes a general method for the selective alkylation of the C-7 phenolic hydroxyl group of silibinin.[12]
-
Reaction Setup: Dissolve silibinin (1 equivalent) in anhydrous acetone.
-
Addition of Reagents: Add potassium carbonate (as a base) and the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide). The limiting amount of alkyl halide is used to prevent multiple alkylations.
-
Reaction Conditions: Reflux the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 7-O-alkylsilibinin.
General Synthesis of Glycosylated Silibinin Derivatives
This protocol outlines a general procedure for the glycosylation of silibinin to enhance its water solubility.[13]
-
Protection of Sugar Moiety: Protect the hydroxyl groups of the desired sugar (e.g., glucose) with appropriate protecting groups (e.g., acetyl groups).
-
Activation of Sugar: Activate the anomeric position of the protected sugar to form a glycosyl donor (e.g., a glycosyl bromide).
-
Glycosylation Reaction: React the protected and activated sugar with silibinin in the presence of a suitable promoter (e.g., a Lewis acid) in an anhydrous solvent.
-
Deprotection: Remove the protecting groups from the sugar moiety to yield the final glycosylated silibinin derivative.
-
Purification: Purify the product by column chromatography.
WST-1 Cell Proliferation Assay
This protocol is used to assess the anti-proliferative effects of the synthesized silibinin derivatives.[14][15][16]
-
Cell Seeding: Seed cancer cells (e.g., LNCaP, PC-3, DU145) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the silibinin derivatives or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of WST-1 Reagent: Add WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.
CCK-8 Cell Viability Assay
This is an alternative colorimetric assay for the quantification of cell viability and proliferation.[17][18][19][20]
-
Cell Seeding: Plate cells in a 96-well plate as described for the WST-1 assay.
-
Compound Treatment: Expose cells to a range of concentrations of the test compounds.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Addition of CCK-8 Solution: Add CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Calculation: Determine cell viability relative to the control and calculate IC50 values.
Flow Cytometry for Apoptosis Analysis
This protocol is used to quantify the induction of apoptosis by the novel silibinin derivatives.[21][22][23][24]
-
Cell Treatment: Treat cancer cells with the silibinin derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion and Future Directions
The discovery and development of novel silibinin-containing molecules represent a significant advancement in the quest for more effective and bioavailable therapeutic agents. The chemical modifications discussed in this guide have successfully addressed the major limitations of the parent compound, leading to derivatives with enhanced anti-proliferative potency and improved physicochemical properties. The elucidation of their mechanisms of action, particularly their ability to target key cancer-related signaling pathways, provides a strong rationale for their further preclinical and clinical development.
Future research should continue to explore the vast chemical space around the silibinin scaffold. The synthesis of new derivatives with optimized properties, the investigation of their efficacy in in vivo models, and the comprehensive evaluation of their pharmacokinetic and toxicological profiles will be crucial for translating these promising laboratory findings into clinically viable cancer therapies. The in-depth technical information provided in this whitepaper serves as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. New silibinin glyco-conjugates: synthesis and evaluation of antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and in vitro–in ovo toxicological screening of silibinin fatty acids conjugates as prodrugs with potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silibinin is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silibinin suppresses growth of human prostate carcinoma PC-3 orthotopic xenograft via activation of ERK1/2 and inhibition of STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting silibinin as a novobiocin-like Hsp90 C-terminal inhibitor: Computational modeling and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shaker.umh.es [shaker.umh.es]
- 12. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Glycosylated Derivatives of Silibinin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. materialneutral.info [materialneutral.info]
- 17. ptglab.com [ptglab.com]
- 18. apexbt.com [apexbt.com]
- 19. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Silibinin Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 23. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
Theoretical Underpinnings of Silibor's Electronic Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of materials science has identified silibor compounds, materials constituted from silicon and boron, as promising candidates for novel electronic and therapeutic applications. A fundamental understanding of their electronic structure is paramount to unlocking their full potential. This technical guide provides an in-depth analysis of the theoretical studies that have begun to elucidate the electronic properties of these materials, with a specific focus on siliborophene, a two-dimensional silicon boride phase. By summarizing key quantitative data and detailing the computational methodologies, this document aims to equip researchers with the foundational knowledge required to advance the study and application of this compound compounds.
Quantitative Electronic Structure Data
The electronic characteristics of siliborophene, a specific two-dimensional silicon boride, have been investigated using first-principles calculations. The following table summarizes the key quantitative findings from these theoretical studies, providing a comparative overview of its electronic properties.
| Property | Value | Description |
| Band Crossing Feature | Ef - 1.4 eV | A Dirac-point-like band crossing is observed at the K point in the projected band structure, though it is energetically buried within the density of states of other bands.[1] |
| Löwdin Charge (Capping Si) | +0.72 | The estimated partial charge on the capping silicon atoms in the cB6 structure of the siliborophene layer.[1] |
| Löwdin Charge (Bridging Si) | +0.71 | The estimated partial charge on the bridging silicon atoms in the cB6 structure of the siliborophene layer.[1] |
| Löwdin Charge (Boron) | -0.35 | The estimated partial charge on the boron atoms in the cB6 structure of the siliborophene layer.[1] |
Computational Methodology: Electronic Structure Analysis
The theoretical investigation of siliborophene's electronic structure was conducted using a computational approach rooted in density functional theory (DFT). This method allows for the detailed analysis of the electronic band structure and the density of states (DOS).
Experimental Protocol: First-Principles Calculations
-
Structural Model: A two-dimensional slab model of siliborophene formed on a ZrB2(0001) single-crystal surface was constructed. The siliborophene layer exhibited a 2x2 periodicity with respect to the substrate.[1]
-
Theoretical Framework: First-principles calculations based on density functional theory (DFT) were employed to simulate the electronic properties of the material.[1] The local density approximation (LDA) is a common functional used in such calculations for surface phonon dispersion studies, which are often complementary to electronic structure analysis.
-
Wave Function Projection: To analyze the electronic density of states (DOS) and the band structure, the wave functions were projected onto each pseudoatomic orbital. This allows for the representation of eigenstates and subsequent summation for the relevant atoms.[1]
-
Projection Quality Control: The accuracy of the projection was assessed using a spilling parameter, which quantifies the difference between the pre-projection and post-projection occupied states. A low spilling parameter of 0.0022 was achieved, indicating a high-quality projection.[1]
-
Data Analysis: The projected electronic band structures and the electronic DOS were calculated and visualized. The contributions of silicon and boron to the total DOS were differentiated to understand the elemental contributions to the electronic states. The Fermi level (Ef) was set to zero electron volts for reference.[1]
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol used to determine the electronic structure of siliborophene.
Signaling Pathways in Related Systems
While specific signaling pathways involving this compound are not detailed in the provided context, theoretical studies on related materials like silicon nitride (Si3N4) reveal insights into surface bonding interactions that are conceptually similar. For instance, in Si3N4, a π-bonding interaction between threefold-coordinated silicon and twofold-coordinated nitrogen atoms at the surface leads to the formation of π and π* surface-state bands within the band gap.[2][3] This concept of surface atom interactions dictating electronic states is crucial for understanding the potential reactivity and signaling interactions of this compound surfaces.
The diagram below illustrates this generalized concept of surface state formation.
References
Silibor Precursors for Advanced Materials: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of silibor precursors, a class of organometallic compounds containing silicon-boron bonds, which are pivotal in the development of advanced materials. These precursors offer a versatile platform for creating materials with tailored properties, including high thermal stability, enhanced mechanical strength, and specific electronic characteristics. This document details the synthesis, characterization, and applications of various this compound precursors, with a focus on quantitative data and detailed experimental protocols.
Introduction to this compound Precursors
This compound precursors are molecular or polymeric compounds that possess silicon and boron atoms within their structure. They are instrumental as starting materials for a range of advanced materials, most notably polymer-derived ceramics (PDCs) such as silicon carbide (SiC), silicon carbonitride (SiCN), and silicon boron carbonitride (SiBCN). The presence of both silicon and boron allows for the formation of materials with unique properties that are often superior to those of single-component systems. The molecular architecture of these precursors can be precisely controlled, enabling the synthesis of materials with desired microstructures and functionalities.
Key Classes of this compound Precursors
This compound precursors can be broadly categorized into several classes based on their chemical structure and intended application. This section will focus on three prominent types: polyborocarbosilanes, polyborosilazanes, and silylboronates.
Polyborocarbosilanes
Polyborocarbosilanes are polymers containing silicon, boron, and carbon in their backbone. They are primarily used as precursors for SiBC and SiC ceramics. A notable example is allylhydridopolycarbosilane (AHPCS), which has been extensively studied for its high ceramic yield and processability.
Synthesis and Properties of Allylhydridopolycarbosilane (AHPCS)
AHPCS is a liquid preceramic polymer that can be cross-linked at relatively low temperatures. This property makes it an excellent matrix material for ceramic matrix composites (CMCs). The ceramic yield of AHPCS is a critical parameter for its application, as it dictates the volume shrinkage and final density of the resulting ceramic.
| Precursor Type | Pyrolysis Temperature (°C) | Atmosphere | Ceramic Yield (%) | Reference |
| Allylhydridopolycarbosilane (AHPCS) | 900 | Argon | 72 | [1][2] |
| Allylhydridopolycarbosilane (AHPCS) | 1500 | Argon | 70 | [1][2] |
| AHPCS (control) | 900 | Argon | 71.5 | [3] |
| AHPCS with 15% allyl content (cured with TBPB + Co) | 1500 | - | 88.1 | [4] |
| Hyperbranched Polycarbosilane (HBPCS) | 1400 | - | ~70 | [5] |
| Polycarbosilane (from polydimethylsilane) | 900 | N2 | 85 | [6] |
Experimental Protocol: Synthesis of Allylhydridopolycarbosilane (AHPCS)
This protocol is based on the one-pot synthesis method for liquid polycarbosilanes with hyperbranched structures.
Materials:
-
Dry Tetrahydrofuran (THF)
-
Dichloromethylchloromethylsilane (Cl2Si(CH3)CH2Cl)
-
Trichloromethylsilane (Cl3SiCH2Cl)
-
Allyl chloride (CH2=CHCH2Cl)
-
Magnesium (Mg) powder
-
Lithium aluminum hydride (LiAlH4)
Procedure:
-
To a 2 L three-neck flask equipped with a reflux condenser, mechanical stirrer, and an argon inlet, add 200 mL of dry THF, 31.1 g (0.19 mol) of Cl2Si(CH3)CH2Cl, 71.7 g (0.39 mol) of Cl3SiCH2Cl, and 9.2 g (0.12 mol) of CH2=CHCH2Cl.
-
Initiate the Grignard reaction by adding 22.1 g of Mg powder to the solution.
-
After the addition of magnesium is complete, heat the solution under argon at 60°C for 12 hours.
-
Cool the resulting solution in an ice/water bath and reduce it by adding 10.4 g (0.27 mol, 30% excess) of LiAlH4 under rapid stirring.
Characterization:
The synthesized AHPCS can be characterized by various spectroscopic techniques:
-
FT-IR: To identify functional groups such as Si-H, C-H, and Si-C.
-
NMR (¹H, ¹³C, ²⁹Si): To elucidate the polymer structure.[1]
-
GPC: To determine the molecular weight and polydispersity.
Logical Workflow for AHPCS Synthesis:
Caption: Workflow for the synthesis of Allylhydridopolycarbosilane (AHPCS).
Polyborosilazanes
Polyborosilazanes are polymers containing silicon, boron, and nitrogen in their backbone. These precursors are used to produce SiBCN ceramics, which are known for their exceptional high-temperature stability and oxidation resistance.
Synthesis and Properties of Polyborosilazanes
The properties of polyborosilazanes and the resulting SiBCN ceramics can be tailored by controlling the B/N ratio in the precursor.[7]
| Precursor Sample | C (wt%) | N (wt%) | H (wt%) | B (wt%) | Si (wt%) | O (wt%) |
| PBSZ-1:1 Ceramic (1000°C) | 26.3 | 20.4 | 0.0 | 10.2 | 41.3 | 1.8 |
| PBSZ-1:2 Ceramic (1000°C) | 27.5 | 22.1 | 0.0 | 7.5 | 40.8 | 2.1 |
| PBSZ-1:3 Ceramic (1000°C) | 28.1 | 23.5 | 0.0 | 5.9 | 40.4 | 2.1 |
Data from elemental analysis of polyborosilazanes with varying B/N ratios, pyrolyzed at 1000°C.[7]
Experimental Protocol: Synthesis of Polyborosilazanes with Controllable B/N Ratio
This protocol describes the synthesis of polyborosilazanes using m-carborane as the boron source.[7]
Materials:
-
m-carborane
-
Tetrahydrofuran (THF)
-
n-butyllithium
-
Dichloromethylsilane (DCMS)
-
Hexamethyldisilazane (HMDS)
-
Xylene
-
n-hexane
Procedure:
-
Monomer Synthesis:
-
In a 250 mL Schlenk reactor under argon, dissolve 3.76 g (0.025 mol) of m-carborane in 40 mL of THF and cool to 0°C.
-
Add 20 mL (0.05 mol) of n-butyllithium while maintaining the temperature at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Add this mixture to 10 mL (0.10 mol) of DCMS at 0°C.
-
Warm to room temperature and stir for 18 hours.
-
Filter the by-products and remove volatile components under vacuum to obtain the monomer CB as a viscous liquid.
-
-
Polymer Synthesis:
-
In a 250 mL Schlenk reactor under argon, add 8 mL (0.075 mol) of DCMS, 0.025 mol of monomer CB, and 40 mL of xylene at 0°C.
-
Add 80 mL (0.38 mol) of HMDS to the mixture.
-
Slowly heat the mixture to 150°C to distill off n-hexane and by-products, yielding the polyborosilazane as a viscous liquid.
-
Logical Workflow for Polyborosilazane Synthesis:
Caption: Workflow for the synthesis of polyborosilazanes.
Silylboronates
Silylboronates are compounds containing a direct silicon-boron bond and are valuable reagents in organic synthesis, particularly as precursors for silyl radicals.[1] They are also used in the synthesis of more complex this compound materials.
Synthesis of Silylboronates
A common method for preparing silylboronates involves the reaction of a silyllithium reagent with a borane.
Experimental Protocol: Preparation of (Triorganosilyl)pinacolboranes
This protocol describes a general method for the synthesis of (triorganosilyl)pinacolboranes.
Materials:
-
Triorganosilyllithium reagent
-
Pinacolborane or Isopropoxypinacolborane
Procedure:
-
Generate the triorganosilyllithium reagent in a suitable solvent under an inert atmosphere.
-
React the triorganosilyllithium reagent with pinacolborane or isopropoxypinacolborane.
-
The reaction typically proceeds in high yield.
Note: The specific reaction conditions (solvent, temperature, reaction time) will vary depending on the specific triorganosilyl group.
Characterization of this compound Precursors and Derived Materials
A suite of analytical techniques is employed to characterize this compound precursors and the advanced materials derived from them.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Identifies characteristic vibrational modes of functional groups such as Si-H, N-H, B-H, Si-C, and B-N.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C, ²⁹Si): Provides detailed information about the molecular structure and bonding environment of the atoms in the precursor.[1]
-
Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of polymeric precursors.
-
Thermogravimetric Analysis (TGA): Measures the weight loss of a precursor as a function of temperature, which is used to determine the ceramic yield.[3]
-
X-ray Diffraction (XRD): Analyzes the crystalline phases present in the ceramic material after pyrolysis.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to investigate the microstructure and morphology of the final ceramic materials.
Applications of this compound-Derived Advanced Materials
The unique properties of materials derived from this compound precursors make them suitable for a wide range of applications, particularly in harsh environments.
-
High-Temperature Structural Ceramics: SiBCN and SiC ceramics are used in aerospace applications, such as components for jet engines and thermal protection systems, due to their exceptional thermal stability and oxidation resistance.[7]
-
Ceramic Matrix Composites (CMCs): this compound precursors serve as excellent matrix materials for CMCs, which are lightweight and high-strength materials used in high-performance braking systems and other demanding applications.
-
Fibers and Coatings: The processability of polymeric this compound precursors allows for the fabrication of ceramic fibers and protective coatings.
-
Hydrogen Storage: Microporous boron-substituted carbon materials derived from specific polymeric precursors have shown potential for hydrogen physisorption.
Conclusion
This compound precursors represent a versatile and powerful class of compounds for the synthesis of advanced materials with tunable properties. The ability to control the elemental composition and molecular architecture of these precursors opens up a vast design space for materials scientists and chemists. The continued development of novel this compound precursors and a deeper understanding of their conversion to ceramics will undoubtedly lead to the creation of next-generation materials for a wide array of cutting-edge applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Allylhydridopolycarbosilane (AHPCS) as matrix resin for C/SiC ceramic matrix composites (Journal Article) | ETDEWEB [osti.gov]
- 3. Single-source-precursor synthesis of high temperature stable SiC/C/Fe nanocomposites from a processable hyperbranched polyferrocenylcarbosilane with high ceramic yield - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Allyl-Substituted Hydridopolycarbosilane with Low Curing Temperature and High Ceramic Yield under a Redox Initiation System | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Silybin and Silymarin: A Technical Guide
Introduction
Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), and its principal active constituent, silybin (also known as silibinin), have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2] For centuries, milk thistle has been utilized in traditional medicine, primarily for the treatment of liver ailments. Modern research has not only substantiated these hepatoprotective effects but has also unveiled a broader spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][3][4] This technical guide provides an in-depth exploration of the biological activities of silybin and silymarin, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular mechanisms, present quantitative data, detail experimental protocols, and visualize key signaling pathways to offer a comprehensive resource for advancing research and development in this field.
Core Biological Activities and Mechanisms of Action
Silybin and silymarin exert their biological effects through a multitude of pathways, often targeting key molecules involved in cellular stress responses, inflammation, and proliferation.
Antioxidant Activity
The antioxidant properties of silybin and silymarin are central to many of their therapeutic effects.[2] They act as potent scavengers of free radicals and can chelate metal ions, thereby preventing oxidative damage to lipids, proteins, and nucleic acids.[1] A primary mechanism underlying their antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles like silybin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[5]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Silybin and silymarin have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3][6] Silybin has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active NF-κB dimer (p50/p65) to the nucleus and subsequent pro-inflammatory gene transcription.[7]
Anticancer Activity
The anticancer properties of silybin and silymarin are multifaceted, involving the modulation of various signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis.[8][9] They have been shown to induce cell cycle arrest, often at the G1 or G2/M phases, by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CDKIs).[8][10] Furthermore, silybin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] It can also inhibit key signaling cascades implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways, thereby suppressing tumor growth and angiogenesis.[4]
Hepatoprotective Activity
The traditional use of silymarin for liver disorders is well-supported by scientific evidence.[3] Its hepatoprotective effects are a culmination of its antioxidant, anti-inflammatory, and antifibrotic properties.[3][12] Silybin can protect hepatocytes from toxins like alcohol, acetaminophen, and carbon tetrachloride by stabilizing cell membranes, scavenging free radicals, and enhancing the liver's own antioxidant capacity.[13][14] It also inhibits the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, thereby preventing the excessive deposition of extracellular matrix proteins.[3]
Quantitative Data on Biological Activities
The following tables summarize key quantitative data from various studies, highlighting the potency of silybin and silymarin in different experimental models.
Table 1: Antioxidant Activity
| Compound/Extract | Assay | Model System | IC50 / Effective Concentration | Reference |
| Silymarin | DPPH Radical Scavenging | In vitro | 1.34 mg/ml | [2] |
| Silymarin | H₂O₂ Scavenging | In vitro | 38 µM | [1] |
| Silybin | Superoxide Anion Scavenging | Monocytes from pre-eclamptic women | 50 µM | [1] |
| Silymarin | Lipid Peroxidation Inhibition | Linoleic acid emulsion | 82.7% inhibition | [1] |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Target/Assay | Model System | Effective Concentration | Effect | Reference |
| Silybin | TNF-α production | Monocytes from pre-eclamptic women | 50 µM | Significant inhibition | [1] |
| Silymarin | NF-κB Activation | Human KBM-5 cells | Dose-dependent | Inhibition of TNF-induced activation | [8] |
| Silybin | NF-κB and TLR4 expression | Monocytes from preeclamptic women | 50 µM | Downregulation | [6] |
| Silymarin | Pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6) | T-cell lines | Not specified | Suppression | [6] |
Table 3: Anticancer Activity
| Compound/Extract | Cell Line | Assay | IC50 / Effective Concentration | Effect | Reference |
| Silybin | MDA-MB-468 (Breast Cancer) | Cell Viability | 50 µg/mL | Inhibition of EGFR phosphorylation | [6] |
| Silybin | LNCaP, 22Rv1 (Prostate Cancer) | Cell Growth | Not specified | G1 arrest and apoptosis | [8] |
| Silymarin | A375-S2 (Melanoma) | Apoptosis | Not specified | Increased Fas-associated proteins | [8] |
| Silybin | RT4 (Bladder Cancer) | Tumor Xenograft Growth | 100-200 mg/kg | 51-58% decrease in tumor volume | [13] |
Table 4: Hepatoprotective Activity
| Compound/Extract | Toxin | Model System | Dose | Effect | Reference |
| Silymarin | Carbon Tetrachloride (CCl₄) | Rats | Not specified | Improved liver function tests | |
| Silymarin | Ethanol | Patients with alcoholic liver cirrhosis | Not specified | Increased glutathione, decreased lipid peroxidation | |
| Silybin + Vitamin E + Phospholipids | NAFLD | Human clinical trial | Not specified | Improved liver enzymes and insulin resistance | [15] |
| Silybin | Amanita phalloides poisoning | Human case reports | 20–50 mg/kg/day (IV) | Prevention of fatality | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of silybin and silymarin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound (silybin or silymarin) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control solution to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of silybin or silymarin for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.[3][16]
-
Western Blot Analysis for NF-κB Pathway Activation
-
Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins such as phosphorylated IκBα, total IκBα, and the nuclear translocation of p65 can be measured.
-
Procedure:
-
Treat cells with silybin or silymarin for a specific time, with or without a pro-inflammatory stimulus (e.g., TNF-α or LPS).
-
Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, and a loading control like β-actin or lamin B1 for nuclear extracts).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[17]
-
In Vivo Model of Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity
-
Principle: CCl₄ is a well-established hepatotoxin that induces liver injury in animal models, mimicking aspects of human liver disease. The protective effect of silybin or silymarin can be evaluated in this model.
-
Procedure:
-
Acclimate rodents (e.g., rats or mice) for at least one week.
-
Divide the animals into groups: control, CCl₄-treated, and CCl₄ + silybin/silymarin-treated.
-
Administer silybin or silymarin (e.g., orally) to the treatment group for a specified period before and/or concurrently with CCl₄ administration.
-
Induce liver injury by administering CCl₄ (e.g., intraperitoneally or orally), typically dissolved in a vehicle like olive oil.[18]
-
At the end of the experiment, collect blood samples for biochemical analysis of liver function markers (e.g., ALT, AST, ALP, bilirubin).
-
Euthanize the animals and collect liver tissue for histopathological examination (e.g., H&E staining to assess necrosis and inflammation, and Sirius Red or Masson's trichrome staining for fibrosis) and for measuring markers of oxidative stress (e.g., MDA levels, GSH content, and antioxidant enzyme activities).[9]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by silybin and silymarin, as well as a typical experimental workflow.
Caption: Nrf2 signaling pathway activation by silybin.
Caption: Inhibition of the NF-κB signaling pathway by silybin.
Caption: Experimental workflow for evaluating hepatoprotective effects.
Conclusion
Silybin and silymarin are natural compounds with a remarkable breadth of biological activities, underpinned by their ability to modulate fundamental cellular processes. Their well-documented antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects make them compelling candidates for further investigation and development as therapeutic agents for a wide range of diseases. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a clear framework for understanding their molecular interactions. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further research to unlock the full therapeutic potential of these promising natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. pufei.com [pufei.com]
- 6. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells | Semantic Scholar [semanticscholar.org]
- 11. kumc.edu [kumc.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Oral silibinin inhibits in vivo human bladder tumor xenograft growth involving down-regulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Silylboranes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylboranes are a class of organometallic compounds containing a silicon-boron bond. These reagents have emerged as versatile tools in organic synthesis, enabling the introduction of both silicon and boron moieties into organic molecules. Their utility is particularly evident in the stereoselective synthesis of complex molecules and the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed protocols for the synthesis of silylboranes, focusing on two primary methods: the reaction of silyllithium reagents with boronic esters and the platinum-catalyzed borylation of hydrosilanes.
Data Presentation: A Comparative Overview of Silylborane Synthesis Protocols
The following tables summarize the quantitative data for the two primary synthetic methods detailed in this document, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Synthesis of 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via the Silyllithium Method
| Parameter | Value |
| Starting Material (Silicon) | Chlorodimethylphenylsilane |
| Starting Material (Boron) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Reagent | Lithium |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Not specified |
| Product Yield | High |
Table 2: Platinum-Catalyzed Synthesis of Silylboranes from Hydrosilanes
| Parameter | Value |
| Substrate | Hydrosilane (e.g., triethylsilane) |
| Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Platinum(0) complex (e.g., Pt(PPh₃)₄) |
| Solvent | Anhydrous, non-polar solvent (e.g., hexane, toluene) |
| Reaction Temperature | 50-80 °C |
| Reaction Time | 1-16 hours |
| Product Yield | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dimethylphenylsilyllithium
This protocol describes the preparation of a common silylborane, 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, from the corresponding silyllithium reagent.[1]
Materials:
-
Chlorodimethylphenylsilane
-
Lithium metal
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or Pinacolborane
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of Dimethylphenylsilyllithium: In a flame-dried Schlenk flask under an argon atmosphere, add freshly cut lithium metal. To this, add a solution of chlorodimethylphenylsilane in anhydrous THF dropwise at 0 °C. The reaction mixture is stirred until the lithium is consumed, resulting in the formation of a solution of dimethylphenylsilyllithium.
-
Reaction with Boronic Ester: In a separate flame-dried Schlenk flask under argon, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2 equivalents) in anhydrous THF. Cool this solution to 0 °C.
-
Addition and Reaction: Slowly add the freshly prepared solution of dimethylphenylsilyllithium to the solution of the boronic ester via cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to afford the desired 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]
Protocol 2: Platinum-Catalyzed Borylation of Hydrosilanes
This protocol details a general method for the synthesis of silylboranes via the platinum-catalyzed reaction of a hydrosilane with bis(pinacolato)diboron.
Materials:
-
Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Platinum(0) catalyst (e.g., tetrakis(triphenylphosphine)platinum(0) [Pt(PPh₃)₄])
-
Anhydrous, non-polar solvent (e.g., hexane, toluene)
-
Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the hydrosilane (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in the chosen anhydrous solvent.
-
Catalyst Addition: To this solution, add the platinum(0) catalyst (typically 1-3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50 °C and 80 °C) and stir for the required time (1-16 hours). The progress of the reaction should be monitored by an appropriate method such as GC-MS or NMR spectroscopy.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The residue can then be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure silylborane product.
Mandatory Visualizations
Caption: Synthesis of Silylborane via the Silyllithium Route.
Caption: Platinum-Catalyzed Synthesis of Silylboranes.
References
Application Notes and Protocols for the Quantification of Silibinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silibinin, the major active constituent of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan with well-documented hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Accurate and precise quantification of silibinin in various matrices, including pharmaceutical formulations, biological fluids, and tissues, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and protocols for the quantification of silibinin using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and UV-Vis Spectrophotometry.
Analytical Techniques: A Comparative Overview
A variety of analytical methods are available for the quantification of silibinin. The choice of technique depends on the sample matrix, required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity for complex biological samples.[3][4] HPLC with Ultraviolet (UV) detection is a robust and widely used method for routine analysis in pharmaceutical quality control.[5][6] For simpler sample matrices and screening purposes, UV-Vis spectrophotometry provides a rapid and cost-effective alternative.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various analytical methods used for silibinin quantification, providing a basis for method selection and comparison.
Table 1: HPLC-UV Methods for Silibinin Quantification
| Parameter | Aqueous Solution[5] | Rat Plasma[6] | Pharmaceutical Dosage Forms[8] |
| Linearity Range | 10 - 100 µg/mL | 50 - 5000 ng/mL | 100 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.996 | > 0.999 | - |
| Limit of Quantification (LOQ) | 10 µg/mL | 50 ng/mL | - |
| Accuracy (% Recovery) | 88 - 105.9% | - | > 97% |
| Precision (% RSD) | 2.7 - 10.9% | - | < 2.0% |
Table 2: HPLC-MS/MS Methods for Silibinin Quantification
| Parameter | Human Plasma[3][4] | Human Plasma, Urine, Breast Tissue[9] | Human Plasma[10][11] |
| Linearity Range | 5.0 - 1000.0 ng/mL | 0.5 - 5000 ng/mL (Plasma) | 2 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.991 | - | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 0.5 ng/mL (Plasma) | 2 ng/mL |
| Accuracy | Within 15% | - | 91 - 111.9% |
| Precision (% CV) | ≤ 6.2% | - | < 10.5% |
Table 3: UV-Vis Spectrophotometry Methods for Silibinin Quantification
| Parameter | Methanolic Solution | Pharmaceutical Formulation[7] |
| Linearity Range | 6 - 16 µg/mL | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | - | 0.999 |
| Limit of Detection (LOD) | - | 0.264 µg/mL |
| Limit of Quantification (LOQ) | - | 0.801 µg/mL |
| Accuracy (% Recovery) | - | < 2% (% RSD) |
| Precision (% RSD) | - | < 2% |
Experimental Protocols
This section provides detailed methodologies for the quantification of silibinin using HPLC-UV, HPLC-MS/MS, and UV-Vis Spectrophotometry.
Protocol 1: Quantification of Silibinin in Aqueous Samples by HPLC-UV
This protocol is adapted from a method for the quantification of silibinin in aqueous solutions.[5]
1. Materials and Reagents
-
Silibinin reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of silibinin reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.
4. Chromatographic Conditions
-
Mobile Phase: Methanol:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 288 nm
-
Column Temperature: Ambient
5. Sample Preparation
-
Filter the aqueous sample through a 0.45 µm syringe filter prior to injection.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the silibinin standards against their corresponding concentrations.
-
Determine the concentration of silibinin in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of Silibinin in Human Plasma by HPLC-MS/MS
This protocol is based on a validated method for the determination of silibinin in human plasma.[3][4]
1. Materials and Reagents
-
Silibinin reference standard
-
Internal Standard (IS), e.g., Naringenin
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
2. Instrumentation
-
HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., Chromolith Performance RP18e, 100 mm x 3 mm)
3. Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of silibinin and the internal standard in methanol.
-
Working Standard and QC Solutions: Prepare serial dilutions of the silibinin stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Plasma Spiking: Spike blank human plasma with the working standard solutions to obtain calibration standards ranging from 5.0 to 1000.0 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
5. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: Optimize the gradient to ensure good separation of silibinin and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Silibinin: Monitor the appropriate precursor to product ion transition (e.g., m/z 481.1 → 300.9).
-
Internal Standard: Monitor the appropriate precursor to product ion transition for the chosen IS.
-
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of silibinin to the internal standard against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of silibinin in the unknown samples.
Protocol 3: Quantification of Silibinin in Pharmaceutical Formulations by UV-Vis Spectrophotometry
This protocol is a general method for the quantification of silibinin in solid dosage forms.
1. Materials and Reagents
-
Silibinin reference standard
-
Methanol (AR grade)
-
Chloroform (AR grade)
2. Instrumentation
-
UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of silibinin reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 6-16 µg/mL.
4. Sample Preparation
-
Weigh and finely powder a number of tablets/capsules.
-
Accurately weigh a portion of the powder equivalent to 100 mg of silibinin.
-
Extract the powder with three 20 mL portions of chloroform with shaking.
-
Filter the combined extracts and evaporate the filtrate to dryness under vacuum.
-
Dissolve the residue in methanol and dilute to 100 mL in a volumetric flask.
-
Further dilute an aliquot of this solution with methanol to bring the concentration within the calibration range.
5. Measurement
-
Set the spectrophotometer to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for silibinin (typically around 287 nm).
-
Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.
6. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of silibinin in the sample solution from the calibration curve.
-
Calculate the amount of silibinin in the pharmaceutical dosage form.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of silibinin from a sample matrix.
Silibinin's Mechanism of Action: Signaling Pathways
Silibinin exerts its therapeutic effects by modulating various signaling pathways. The following diagrams illustrate its inhibitory effects on key pathways in cancer and inflammation, and its activation of the antioxidant response pathway.
Inhibition of Cancer-Related Signaling Pathways
Inhibition of Inflammatory Signaling Pathway
Activation of Antioxidant Response Pathway
References
- 1. A comprehensive evaluation of the therapeutic potential of silibinin: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulatory effects of silibinin in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of two liquid chromatography-tandem mass spectrometry methods for the determination of silibinin and silibinin hemisuccinate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing a high-performance liquid chromatography fast and accurate method for quantification of silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. A sensitive LC-MS/MS assay for the simultaneous analysis of the major active components of silymarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Silylboranes in Catalytic Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Silylboranes and their derivatives, such as silylboronates, are emerging as powerful and versatile reagents in modern organic synthesis. These compounds, containing a silicon-boron (Si-B) bond, serve as efficient bifunctional reagents for the concurrent introduction of both a silyl and a boryl group into organic molecules through a process known as silaboration. This transformation is typically catalyzed by transition metals, most notably copper and palladium complexes. The resulting vinyl or allyl silylboronates are valuable synthetic intermediates that can undergo a wide range of subsequent functionalizations at both the carbon-silicon and carbon-boron bonds, providing a modular approach to the synthesis of complex molecular architectures.
These application notes provide an overview of the utility of silylboranes in two key transformations: the copper-catalyzed silaboration of allenes and the palladium-catalyzed silaboration of alkynes. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these methodologies in a research and development setting.
Copper-Catalyzed Regio- and Stereoselective Silaboration of Terminal Allenes
The copper(I)-catalyzed silaboration of terminal allenes provides a highly efficient route to synthetically valuable allylic boronates bearing an alkenyl silane moiety. This reaction proceeds with excellent regio- and stereoselectivity, offering a reliable method for the preparation of these versatile building blocks.
Quantitative Data Summary:
The following table summarizes the results for the copper(I)-catalyzed silaboration of various terminal allenes with PhMe₂Si-Bpin, demonstrating the substrate scope and efficiency of the reaction.
| Entry | Allene Substrate | Product | Yield (%)[1][2] | Regioselectivity (Allylic:Vinylic)[1][2] |
| 1 | Phenethylallene | 97 | 96:4 | |
| 2 | n-Heptylallene | 88 | 89:11 | |
| 3 | Cyclohexylallene | 72 | >95:5 | |
| 4 | (3-(tert-Butyldimethylsilyloxy)propyl)allene | 93 | 93:7 | |
| 5 | (3-(Benzyloxy)propyl)allene | 80 | 94:6 |
Experimental Protocol: Gram-Scale Synthesis of (E)-2-(1-(dimethyl(phenyl)silyl)pent-1-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is adapted from the work of Moniwa and Shintani for the gram-scale synthesis of a representative allylic boronate.[1]
Materials:
-
Copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 1.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (192 mg, 2.0 mmol, 40 mol%)
-
n-Heptylallene (777 mg, 5.0 mmol, 1.0 equiv)
-
PhMe₂Si-Bpin (1.57 g, 6.0 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add CuI (9.5 mg, 0.05 mmol) and NaOtBu (192 mg, 2.0 mmol).
-
Add anhydrous THF (25 mL) to the flask and stir the resulting suspension at room temperature for 10 minutes.
-
To the stirred suspension, add n-heptylallene (777 mg, 5.0 mmol) followed by PhMe₂Si-Bpin (1.57 g, 6.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product as a colorless oil.
Catalytic Cycle:
The proposed catalytic cycle for the copper-catalyzed silaboration of allenes is depicted below.
Caption: Proposed catalytic cycle for the Cu-catalyzed silaboration of allenes.
Palladium-Catalyzed Silaboration of Alkynes
The palladium-catalyzed silaboration of alkynes is a powerful method for the synthesis of 1-silyl-2-boryl alkenes. The regioselectivity of this reaction can often be controlled by the choice of the phosphine ligand on the palladium catalyst.
Quantitative Data Summary:
The following table showcases the palladium-catalyzed silaboration of various terminal alkynes with PhMe₂Si-Bpin, highlighting the effect of different phosphine ligands on the regioselectivity.
| Entry | Alkyne Substrate | Ligand | Product Ratio (1-boryl-2-silyl : 2-boryl-1-silyl) | Total Yield (%) |
| 1 | 1-Octyne | PPh₃ | >98:2 | 95 |
| 2 | 1-Octyne | P(tBu)₂(biphenyl-2-yl) | 5:95 | 88 |
| 3 | Phenylacetylene | PPh₃ | >98:2 | 92 |
| 4 | Phenylacetylene | P(tBu)₂(biphenyl-2-yl) | 4:96 | 85 |
| 5 | Cyclohexylacetylene | PPh₃ | >98:2 | 90 |
| 6 | Cyclohexylacetylene | P(tBu)₂(biphenyl-2-yl) | 6:94 | 82 |
Experimental Protocol: Synthesis of (Z)-2-(2-(dimethyl(phenyl)silyl)oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes a typical procedure for the palladium-catalyzed silaboration of a terminal alkyne.
Materials:
-
(η³-C₃H₅)Pd(PPh₃)Cl (9.3 mg, 0.02 mmol, 1.0 mol%)
-
PhMe₂Si-Bpin (524 mg, 2.0 mmol, 1.0 equiv)
-
1-Octyne (242 mg, 2.2 mmol, 1.1 equiv)
-
Anhydrous Toluene (4 mL)
Procedure:
-
In a glovebox, add (η³-C₃H₅)Pd(PPh₃)Cl (9.3 mg, 0.02 mmol) to a dry screw-capped vial.
-
Add anhydrous toluene (4 mL) to the vial.
-
Add PhMe₂Si-Bpin (524 mg, 2.0 mmol) to the solution.
-
Finally, add 1-octyne (242 mg, 2.2 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture at 50 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.
Catalytic Cycle:
A plausible catalytic cycle for the palladium-catalyzed silaboration of alkynes is presented below.
Caption: Simplified catalytic cycle for the Pd-catalyzed silaboration of alkynes.
Safety and Handling of Silylboranes:
Silylboranes are generally moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). While many silylboronates exhibit good stability and can be purified by silica gel chromatography, it is recommended to store them in a cool, dry place. As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling and use.
The transition metal-catalyzed silaboration of unsaturated carbon-carbon bonds using silylborane reagents is a robust and versatile strategy for the synthesis of bifunctional organosilicon and organoboron compounds. The provided protocols for the copper-catalyzed silaboration of allenes and the palladium-catalyzed silaboration of alkynes serve as a practical guide for researchers to explore the synthetic potential of these valuable transformations. The ability to fine-tune the reactivity and selectivity through catalyst and ligand choice opens up numerous possibilities for the efficient construction of complex molecules in academic and industrial research.
References
Application Notes and Protocols: Silica-Based Nanoparticles in Drug Delivery Systems
Introduction
Mesoporous silica nanoparticles (MSNs) have emerged as highly promising candidates for advanced drug delivery systems.[1][2] Their unique properties, including a large surface area, tunable pore size, and high drug loading capacity, make them ideal carriers for a wide range of therapeutic agents.[1][3] The silica framework is biocompatible and can be readily functionalized to enable controlled and targeted drug release.[1] This document provides an overview of the applications of silica-based nanoparticles in drug delivery, along with detailed protocols for their synthesis, drug loading, and in vitro evaluation. While the initial query mentioned "silibor," the available scientific literature points to "silica" as the relevant material in this context.
Quantitative Data Summary
The following tables summarize key quantitative data for silica-based drug delivery systems, focusing on drug loading and nanoparticle characteristics.
Table 1: Doxorubicin Loading in Mesoporous Silica Nanoparticles
| Nanoparticle Formulation | Surface Modification | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Reference |
| MSN | Hydroxyl (-OH) | 1.2 | - | [4] |
| MSN | Carboxyl (-COOH) | 4.2 | - | [4] |
| MSN | Phosphonate | 8.4 | - | [4] |
| MSN | Amine (-NH2) | <0.1 | - | [4] |
| MSN-PEG | Polyethylene Glycol | 19.26 ± 2.08 | 54.84 ± 5.22 | [5] |
| Thiol-MSN | Thiol | - | High | [6] |
| Glucose-MSN | Glucose | - | High | [6] |
| PAA-MSN | Poly(acrylic acid) | 48 | 95 | [7] |
Table 2: Characteristics of Mesoporous Silica Nanoparticles for Drug Delivery
| Nanoparticle Type | Particle Size (nm) | Pore Size (nm) | Surface Area (m²/g) | Zeta Potential (mV) | Reference |
| n-HMSNs | ~54.1 | 3.99 | - | -14.4 | [8] |
| p-HMSNs | ~64.7 | 4.00 | - | +33.9 | [8] |
| MSNs | 202 | - | 688 | -23.5 | [9] |
| PAA-MSNs | ~150 | - | - | - | [7] |
| AG@MSNs-PAA | ~120 | - | - | - | [10] |
| W13 | 23 | - | - | - | [11] |
| W3 | 84 | - | - | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol describes a modified Stöber method for the synthesis of MSNs.[12]
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Ethyl alcohol
-
Ammonium hydroxide solution (28-30%)
-
Tetraethyl orthosilicate (TEOS)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3 mM of CTAB in 600 mL of deionized water and stir for 30 minutes at 40°C.
-
Add 250 mL of ethyl alcohol and 4.7 mL of ammonium hydroxide solution to the CTAB solution and stir for 5 minutes.
-
Add 4.7 mL of TEOS dropwise to the solution and stir for 48 hours at 60°C.
-
After cooling to room temperature, collect the nanoparticles by filtration using a 0.22 µm filter and wash with ethanol.
-
To remove the CTAB template, resuspend the nanoparticles in a solution of 0.5 M HCl in ethanol and reflux at 120°C for 6 hours.[9]
-
Wash the nanoparticles thoroughly with ethanol and water using centrifugation cycles. Repeat the extraction procedure twice.[9]
-
Dry the resulting MSNs under vacuum.
Protocol 2: Doxorubicin (DOX) Loading into MSNs
This protocol details the loading of the anticancer drug doxorubicin into MSNs.[6]
Materials:
-
Mesoporous Silica Nanoparticles (MSNs)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse 10 mg of MSNs in 5 mL of a 0.1% DOX solution in PBS (pH 7.4).
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded MSNs (DOX@MSN) by centrifugation.
-
Wash the particles with PBS to remove unbound DOX.
-
Dry the DOX@MSN under vacuum.
-
To determine the loading efficiency, measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer.
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol describes how to evaluate the pH-triggered release of a drug from MSNs.[7][10]
Materials:
-
Drug-loaded MSNs (e.g., DOX@MSN)
-
Phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.6 (tumor microenvironment)
-
Dialysis bags (MWCO 7000 g/mol )
-
Shaking incubator
Procedure:
-
Disperse a known amount (e.g., 8 mg) of drug-loaded MSNs in 2 mL of deionized water.[7][10]
-
Immerse the dialysis bag into 20 mL of PBS at the desired pH (7.4 or 5.6).[10]
-
Place the setup in a shaking incubator at 37°C with a shaking speed of 100 rpm.[10]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[10]
-
Analyze the concentration of the released drug in the withdrawn samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).[10]
-
Calculate the cumulative drug release percentage over time.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of drug-loaded MSNs against a cancer cell line using the MTT assay.[13]
Materials:
-
Cancer cell line (e.g., HeLa or PC-3)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Drug-loaded MSNs and empty MSNs (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug-loaded MSNs and empty MSNs in the cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions at different concentrations. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[13]
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Note on MTT Assay: The MTT assay may overestimate the cytotoxicity of mesoporous silica nanoparticles.[14][15] It is advisable to use complementary cytotoxicity assays, such as the WST-1 or ATP-based assays, for a more comprehensive evaluation.[15][16]
Visualizations
Experimental Workflow for MSN Synthesis and Drug Loading
Caption: Workflow for MSN synthesis and subsequent drug loading.
pH-Responsive Drug Release Mechanism
Caption: pH-responsive drug release from gatekeeper-modified MSNs.
Cellular Uptake and Intracellular Drug Release Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mesoporous silica nanoparticle-supported nanocarriers with enhanced drug loading, encapsulation stability, and targeting efficiency - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Engineered Design of Mesoporous Silica Nanoparticles to Deliver Doxorubicin and Pgp siRNA to Overcome Drug Resistance in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Doxorubicin-Loaded Mesoporous Silica-Poly (Ethylene Oxide) Nanoparticles [journal11.magtechjournal.com]
- 6. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process [frontiersin.org]
- 13. cmbr-journal.com [cmbr-journal.com]
- 14. Mesoporous silica nanoparticles enhance MTT formazan exocytosis in HeLa cells and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Silicon-Boron Additives in Polymer Chemistry
Ref: APN-PB-2025
Introduction
The term "Silibor" is not commonly found in scientific literature as a standardized name for a polymer additive. It is likely a colloquial or trade name referring to a class of polymers or additives that contain both silicon (Si) and boron (B). This document provides detailed application notes and protocols for the use of silicon-boron containing additives, specifically focusing on polyborosiloxanes and polyborosilazanes, in polymer chemistry. These additives are known to significantly enhance the thermal stability, flame retardancy, and mechanical properties of various polymer systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of these advanced materials.
Overview of Silicon-Boron Polymer Additives
Polyborosiloxanes and polyborosilazanes are hybrid inorganic-organic polymers that incorporate silicon-oxygen-boron (Si-O-B) or silicon-nitrogen-boron (Si-N-B) linkages in their backbone. When used as additives or co-monomers in polymer synthesis, they impart a range of desirable properties to the final material.
Key advantages of incorporating silicon-boron additives include:
-
Enhanced Thermal Stability: The presence of strong Si-O, Si-N, and B-O/B-N bonds contributes to higher decomposition temperatures and increased char yield at elevated temperatures.
-
Improved Flame Retardancy: Silicon-boron additives can act as char-forming agents, creating a protective insulating layer that hinders combustion. Boron compounds can also function as smoke suppressants.[1][2][3]
-
Modified Mechanical Properties: The introduction of these additives can influence the crosslinking density and molecular architecture of the polymer, leading to changes in hardness, modulus, and impact resistance.
-
Preceramic Properties: Certain polyborosilazanes and polyborosiloxanes are preceramic polymers, meaning they can be converted into silicon-boron-carbon-nitrogen (SiBCN) or silicon-boron-oxycarbide (SiBOC) ceramics upon pyrolysis.[4]
Data Presentation: Effects on Polymer Properties
The following tables summarize the quantitative effects of incorporating silicon-boron additives into various polymer matrices.
Thermal Properties
| Polymer System | Additive Type | Additive Loading (wt%) | Td10 (°C) (10% weight loss) | Char Yield at 800°C (%) | Reference |
| Phenolic Resin | POSS-modified | - | ~617 | 70.82 (under argon) | [5] |
| Polycarbonate (PC) | Polyborosiloxane (PB) | Varies | - | Increased | [6] |
| Polypropylene (PP) | Boron-silicon preceramic oligomer | 1 | - | Increased | [7] |
| Nylon 6,6 | Melamine pyrophosphate + Firebrake ZB | 5 | - | - | [3] |
Td10: Temperature at 10% weight loss. Data presented is indicative and can vary based on the specific polymer grade and experimental conditions.
Mechanical Properties
| Polymer System | Additive Type | Additive Loading (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Hardness | Reference |
| Cross-linked boron-containing silicone polymer (CPBCS) | - | - | - | 0.30 (Reduced Modulus) | 2.32 GPa | [8] |
| Silicone Rubber | Polyborosiloxane Gel | Varies | - | - | - | [9] |
Flame Retardancy
| Polymer System | Additive Type | Additive Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) | Reference |
| Polypropylene (PP) | IFR + Borophosphate (BPO4) | 1 | 30 | V-0 | Significant | |
| Polypropylene (PP) | IFR + Boric Acid (BA) | 2.5 | 31 | V-0 | Significant | |
| Nylon 6,6 | Melamine pyrophosphate + Firebrake ZB | 5 | - | V-0 | - | [3] |
IFR: Intumescent Flame Retardant. The synergistic effect of boron compounds with other flame retardants is notable.
Experimental Protocols
Synthesis of a Liquid Polyborosilazane Precursor
This protocol describes the synthesis of a liquid polyborosilazane via a co-condensation reaction, which can be used as a preceramic polymer or a polymer additive.[10]
Materials:
-
Boron trichloride (BCl₃)
-
Organodichlorosilanes (e.g., dichloromethylsilane)
-
Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)
-
Inert solvent (e.g., anhydrous toluene)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk line apparatus
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the three-neck flask, dissolve the organodichlorosilane and hexamethyldisilazane in the inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of boron trichloride in the inert solvent to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by observing the formation of a precipitate (ammonium chloride).
-
Filter the reaction mixture under an inert atmosphere to remove the precipitate.
-
Remove the solvent from the filtrate under vacuum to obtain the liquid polyborosilazane precursor.
Characterization:
-
FTIR: To confirm the presence of Si-N, B-N, and Si-H bonds.
-
NMR (¹¹B, ²⁹Si, ¹H, ¹³C): To elucidate the molecular structure.
-
GPC: To determine the molecular weight and polydispersity.
-
TGA: To evaluate the ceramic yield and thermal stability.[11][12][13]
Preparation of Polyborosiloxane by Condensation Reaction
This protocol details the synthesis of polyborosiloxane from boric acid and a hydroxy-terminated polydimethylsiloxane (PDMS-OH).[14][15]
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS-OH) of a specific molecular weight
-
Boric acid (H₃BO₃)
-
High-boiling point solvent (optional, for solution-based synthesis)
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum line
Procedure:
-
Charge the round-bottom flask with the desired amounts of PDMS-OH and boric acid.
-
If performing a solvent-based synthesis, add the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 150-200 °C) with vigorous stirring.
-
Apply vacuum to remove the water formed during the condensation reaction.
-
Continue the reaction for a specified time until the desired viscosity or molecular weight is achieved.
-
Cool the product to room temperature. The resulting material can range from a viscous liquid to a gel-like solid depending on the reaction conditions and stoichiometry.
Characterization:
-
FTIR: To identify the formation of Si-O-B bonds.
-
Rheometry: To study the viscoelastic properties of the resulting polymer.
-
TGA: To assess thermal stability.
Visualizations
Experimental Workflow for Polyborosilazane Synthesis
Caption: Workflow for the synthesis of liquid polyborosilazane.
Logical Relationship of Silicon-Boron Additives to Polymer Properties
Caption: Effect of silicon-boron additives on polymer properties.
Safety Precautions
-
The synthesis of polyborosilazanes and polyborosiloxanes should be carried out in a well-ventilated fume hood.
-
Reactants such as boron trichloride and chlorosilanes are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work under an inert atmosphere is crucial for many of the synthesis steps to prevent unwanted side reactions with moisture and oxygen.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Incorporation of Silibinin into Nanomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the incorporation of silibinin, a poorly water-soluble flavonolignan with known therapeutic properties, into various nanomaterial-based delivery systems. The aim is to enhance its bioavailability and therapeutic efficacy.
Introduction to Silibinin Nanoformulations
Silibinin, the primary active component of silymarin extracted from milk thistle, has demonstrated significant potential in the treatment of various diseases, including cancer and inflammatory conditions. However, its clinical application is often hampered by its low aqueous solubility and poor oral bioavailability. Nanoencapsulation offers a promising strategy to overcome these limitations by improving solubility, enabling targeted delivery, and providing controlled release. This document outlines methodologies for preparing and characterizing silibinin-loaded nanomaterials.
Nanomaterial Platforms for Silibinin Delivery
Several types of nanomaterials have been successfully employed for the encapsulation of silibinin. The choice of nanoparticle depends on the desired application, route of administration, and release profile.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They are biocompatible, biodegradable, and can encapsulate lipophilic drugs like silibinin.
-
Polymeric Micelles: These are self-assembling core-shell structures formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core serves as a reservoir for poorly soluble drugs.
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. PLGA nanoparticles can be formulated to provide sustained release of the encapsulated drug.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for enhancing the solubility and absorption of lipophilic drugs.
-
Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. Magnetic niosomes can be used for targeted delivery.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on silibinin-loaded nanomaterials, providing a comparative overview of different formulations.
Table 1: Physicochemical Properties of Silibinin-Loaded Nanoparticles
| Nanoparticle Type | Lipid/Polymer | Surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles | Stearic Acid | Brij 78 | 178.9 ± 5.5 | 0.168 ± 0.05 | -25.0 ± 1.7 | [1] |
| Solid Lipid Nanoparticles | Dynasan 114 | Poloxamer 407 | 254 - 1124 | - | - | [2] |
| Solid Lipid Nanoparticles | Glyceryl Monostearate | Tween 80 | - | - | - | [2] |
| Solid Lipid Nanoparticles | Compritol 888 ATO | Soy Lecithin | - | - | - | [2] |
| Polymeric Micelles | Pluronic F-68 | - | 285.8 | 0.243 | +34 | [3] |
| Polymeric Micelles | - | Pluronic F-127, Labrasol-Labrafil | 43.19 | - | -5.9 | [4] |
| PLGA-PEG Nanoparticles | PLGA-PEG | Polyvinyl alcohol (PVA) | ~220 | - | - | [5] |
| Antisolvent Precipitation | - | Propylene glycol | 104.5 ± 3.2 | 0.301 ± 0.02 | - | [6] |
| Evaporative Precipitation | - | - | 35 ± 5 to 180 ± 7 | - | - | [7] |
| Magnetic Niosomes | - | - | ~70 | - | -19.0 | [8] |
| Chitosan Nanoparticles | Chitosan | Tripolyphosphate | 263.7 ± 4.1 | - | +37.4 ± 1.57 | [9] |
Table 2: Drug Loading and Encapsulation Efficiency of Silibinin Nanoparticles
| Nanoparticle Type | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles | Up to 7.55 | - | [10] |
| Solid Lipid Nanoparticles | - | 50.21 - 82.35 | [2] |
| Polymeric Micelles | - | 78.2 ± 2.1 | [3] |
| Polymeric Micelles | - | 45.34 | [4] |
| PLGA-PEG Nanoparticles | - | ~83 | [5] |
| Magnetic Niosomes | - | ~90 | [8] |
| Chitosan Nanoparticles | - | 82.94 ± 1.9 | [9] |
| PEG-PBCL Micelles | - | 95.54 ± 3.47 | [11] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of silibinin-loaded nanomaterials.
Preparation of Silibinin-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification/Evaporation
This method is suitable for thermolabile drugs like silibinin.
Materials:
-
Silibinin
-
Stearic acid (lipid)
-
Brij 78 (surfactant)
-
Acetone (organic solvent)
-
Distilled water
Protocol:
-
Organic Phase Preparation: Dissolve 210 mg of stearic acid and 20 mg of silibinin in 5 mL of acetone with magnetic stirring in a 40°C ± 2°C water bath.[12]
-
Aqueous Phase Preparation: Dissolve 80 mg of Brij 78 in 30 mL of distilled water and heat to 75°C ± 2°C.[12]
-
Emulsification: Add the organic phase dropwise to the hot aqueous phase under continuous high-speed homogenization (e.g., 5000 RPM for 20 minutes).[2]
-
Solvent Evaporation: Continue stirring the emulsion at room temperature overnight to allow for the complete evaporation of acetone.[13]
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous medium. Wash the pellet with distilled water and resuspend for further analysis.[2]
Preparation of Silibinin-Loaded Polymeric Micelles by Sonication
This method is straightforward and effective for forming polymeric micelles.
Materials:
-
Silibinin
-
Pluronic F-68 (amphiphilic polymer)
-
Distilled water
Protocol:
-
Disperse the required amount of Pluronic F-68 in distilled water.
-
Add silibinin to the polymer solution.
-
Sonicate the mixture using a probe sonicator in an ice bath until a clear or translucent solution is obtained, indicating the formation of silibinin-loaded micelles.[3]
-
Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
Preparation of Silibinin-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This technique is widely used for encapsulating hydrophobic drugs into PLGA nanoparticles.
Materials:
-
Silibinin
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Acetone or Dichloromethane (organic solvent)
-
Poly(vinyl alcohol) (PVA) aqueous solution (stabilizer)
Protocol:
-
Organic Phase Preparation: Dissolve 40 mg of PLGA and 4 mg of silibinin in 2 mL of acetone.[13]
-
Aqueous Phase Preparation: Prepare a 2% w/v PVA solution in distilled water.
-
Emulsification: Slowly add the organic phase to the PVA solution while homogenizing at high speed (e.g., 72,000 rpm for 20 minutes).[5]
-
Solvent Evaporation: Keep the resulting oil-in-water emulsion under magnetic stirring overnight at room temperature to evaporate the organic solvent.[13]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension, discard the supernatant, and wash the pellet with distilled water three times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of distilled water and lyophilize for long-term storage.
Characterization of Silibinin Nanoparticles
Particle Size and Zeta Potential:
-
Analyzed by Dynamic Light Scattering (DLS). Dilute the nanoparticle suspension in distilled water before measurement.[7]
Morphology:
-
Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). For SEM, the nanoparticle suspension is dried on a stub and sputter-coated with gold.[7][14]
Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous phase containing free drug by centrifugation.
-
Quantify the amount of free silibinin in the supernatant using a UV-Vis spectrophotometer at a wavelength of 288 nm.[15]
-
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release:
-
Perform release studies using a dialysis bag method.[12]
-
Place a known amount of silibinin-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released silibinin in the aliquots using a UV-Vis spectrophotometer.[8]
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the physical state of silibinin within the nanoparticles (crystalline or amorphous). The absence of the drug's melting peak indicates its amorphous dispersion.[1]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions between the drug and the carrier material.[7]
-
X-ray Diffraction (XRD): To confirm the crystalline or amorphous nature of the encapsulated drug.[7]
Signaling Pathways and Experimental Workflows
Silibinin exerts its therapeutic effects by modulating multiple cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Silibinin-Mediated Apoptosis Signaling Pathway
Silibinin can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][12]
Caption: Silibinin-induced apoptosis pathways.
Silibinin's Effect on NF-κB and STAT3 Signaling
Silibinin has been shown to inhibit pro-inflammatory and pro-survival pathways by targeting NF-κB and STAT3.[16][17]
Caption: Inhibition of NF-κB and STAT3 pathways by silibinin.
Experimental Workflow for Silibinin Nanoparticle Development
This diagram outlines the logical flow from nanoparticle formulation to in vitro characterization.
Caption: Workflow for developing silibinin nanoparticles.
References
- 1. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silibinin inhibits proliferation, induces apoptosis and causes cell cycle arrest in human gastric cancer MGC803 cells via STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.7 Cells by Inhibiting NF-κB and MAPK Activation [frontiersin.org]
- 5. jcancer.org [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Silibinin-Mediated Cancer Chemoprevention with Major Emphasis on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular and molecular mechanisms of silibinin induces cell-cycle arrest and apoptosis on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Silibinin triggers apoptotic signaling pathways and autophagic survival response in human colon adenocarcinoma cells and their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.7 Cells by Inhibiting NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7 Science-Based Benefits of Milk Thistle [healthline.com]
- 15. researchgate.net [researchgate.net]
- 16. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Silibor Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic analysis of silibor compounds, which contain silicon-boron bonds. The methodologies cover Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive guide for the structural elucidation and characterization of these compounds.
Introduction to Spectroscopic Analysis of this compound Compounds
This compound compounds are a class of organometallic compounds that feature at least one silicon-boron covalent bond. The characterization of these compounds is crucial for understanding their reactivity, stability, and potential applications in materials science and as intermediates in organic synthesis. Due to their often air- and moisture-sensitive nature, specialized handling techniques are required for their analysis.[1][2] Spectroscopic methods provide invaluable information about the molecular structure, bonding, and functional groups present in this compound compounds.
-
NMR Spectroscopy is a powerful tool for elucidating the connectivity of atoms. For this compound compounds, multinuclear NMR is employed, including ¹H, ¹³C, ¹¹B, and ²⁹Si NMR.
-
IR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Mass Spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of fragmentation patterns.
Experimental Protocols
Given the air and moisture sensitivity of many this compound compounds, all manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[1][2][3]
NMR Spectroscopy
Sample Preparation (Air-Sensitive Compounds):
-
Glovebox Method: Inside a nitrogen or argon-filled glovebox, weigh the this compound compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) into a clean, dry NMR tube.[2] Add the appropriate deuterated solvent (0.6-0.7 mL for a standard 5 mm tube) that has been previously degassed and dried over molecular sieves.[4] Cap the NMR tube securely.
-
Schlenk Line Method: Place the solid this compound compound into a J. Young NMR tube. Attach the tube to a Schlenk line and evacuate and backfill with inert gas at least three times.[3] Transfer degassed and dried deuterated solvent into the NMR tube via cannula or a gas-tight syringe. Seal the J. Young valve.
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters are usually sufficient.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
¹¹B NMR: Boron has two NMR active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance). ¹¹B is more commonly used due to its higher sensitivity and natural abundance.[5]
-
Reference: BF₃·OEt₂ is a common external standard.[6]
-
Acquisition: Use a proton-decoupled pulse program. Be aware of a potential broad background signal from borosilicate glass NMR tubes; using quartz NMR tubes is recommended to minimize this interference.[6] A standard spectral width of -180 ppm to +180 ppm is generally sufficient.[6]
-
-
²⁹Si NMR: Silicon-29 has a low natural abundance (4.7%) and a negative gyromagnetic ratio, resulting in low sensitivity.[7]
-
Reference: Tetramethylsilane (TMS) is the standard reference.[7]
-
Acquisition: Longer relaxation delays (d1) and a larger number of scans are often necessary. Polarization transfer techniques like INEPT or DEPT can be used to enhance signal intensity. A broad background signal from glass and quartz in the NMR tube and probe can appear around -110 ppm.[8]
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Nujol Mull (for solids): In a glovebox or under a stream of inert gas, grind a few milligrams of the solid sample to a fine powder in an agate mortar and pestle. Add a drop of Nujol (mineral oil) and continue grinding to form a smooth paste. Spread the paste thinly and evenly between two KBr or NaCl plates.[9]
-
KBr Pellet (for solids): Mix 1-2 mg of the finely ground solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[9][10]
-
Solution: Prepare a concentrated solution of the compound in a dry, IR-transparent solvent (e.g., anhydrous hexane or toluene). Inject the solution into a sealed liquid IR cell with IR-transparent windows (e.g., NaCl or CaF₂).
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for pellets) or the solvent-filled cell (for solutions) and subtract it from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., anhydrous toluene, hexane, or dichloromethane) under an inert atmosphere. The concentration will depend on the ionization technique used.
Ionization Techniques:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.[8]
-
Electrospray Ionization (ESI): A "soft" ionization technique suitable for less volatile or thermally labile compounds. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[6][11] For air-sensitive organometallic compounds, ESI can be performed by introducing the sample solution via a syringe pump directly into the mass spectrometer, minimizing air exposure.[12] Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.[11]
Data Presentation
NMR Spectroscopic Data
The following table summarizes typical NMR chemical shift ranges for selected this compound compounds.
| Compound Type | ¹¹B Chemical Shift (ppm) | ²⁹Si Chemical Shift (ppm) | Reference |
| Hydroborane-stabilized silylium ion | -8.2 | 56.0 | [13] |
| Boryl-substituted siloles | Varies | Varies | [14] |
| 1-Silacyclohex-2-ene derivatives | Varies | Varies | [15] |
Note: Chemical shifts are highly dependent on the specific substituents and the electronic environment of the nuclei.
IR Spectroscopic Data
The table below lists characteristic IR absorption frequencies for functional groups commonly found in this compound compounds.
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |
| B-H (terminal) | 2600-2500 | Strong | |
| B-H (bridging) | 2200-1600 | Variable | |
| Si-H | 2250-2100 | Strong | [16] |
| Si-C (aliphatic) | 1250-1200, 800-650 | Medium-Strong | [16] |
| Si-Phenyl | 1430, 1125 | Medium | [16] |
| Si-O-Si | 1100-1000 | Very Strong | [16] |
| C≡C (alkynyl) | 2260-2100 | Weak-Medium | |
| C=C (alkenyl) | 1680-1620 | Medium |
Mass Spectrometry Data
Fragmentation in mass spectrometry is highly structure-dependent. The following are general fragmentation patterns observed for related organosilicon and organoboron compounds.
| Compound Class | Common Fragmentation Pathways | Reference |
| Alkylsilanes | Loss of alkyl radicals, β-cleavage. | [17][18] |
| Silylarenes | Loss of substituents from the silicon atom, cleavage of the Si-aryl bond. | |
| Silacyclobutanes | Elimination of ethylene. | |
| Aliphatic Amines | α-cleavage is dominant. | [17] |
| Aromatic Hydrocarbons | Stable molecular ion peaks are common. | [17] |
For this compound compounds, cleavage of the Si-B bond can be expected, as well as fragmentation patterns characteristic of the organic substituents on both the silicon and boron atoms.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. azooptics.com [azooptics.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pascal-man.com [pascal-man.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Silibor (Silybin) Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of silybin diastereomers, silybin A and silybin B. These isomers are the primary bioactive constituents of silymarin, the extract from milk thistle (Silybum marianum), and their individual isolation and quantification are crucial for pharmaceutical research and development. The following sections detail various High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, complete with experimental protocols and quantitative data.
Introduction
Silybin, a flavonolignan, is a mixture of two diastereomers: silybin A and silybin B.[1] These isomers exhibit different biological activities, making their separation and individual analysis essential for understanding their pharmacological profiles. Chromatographic techniques, particularly reversed-phase HPLC and UHPLC, are the most common and effective methods for resolving these closely related compounds.[2] The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters for achieving baseline separation.
Experimental Protocols and Quantitative Data
Multiple chromatographic methods have been developed for the analytical and preparative separation of silybin isomers. Below are detailed protocols and data summarized from published literature.
Method 1: HPLC Separation of Silybin Isomers on a C18 Column
This method details a gradient HPLC protocol for the separation of silybin A and silybin B from a mixture.
-
Experimental Protocol:
-
Sample Preparation: Dissolve the silymarin or silybin standard in methanol to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., INNO C18, 25 cm x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.5% acetic acid in water.[3]
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Gradient Elution:
-
0 min: 17% B
-
10 min: 30% B
-
25 min: 30% B
-
30 min: 80% B
-
35 min: 100% B
-
40 min: 100% B
-
50 min: 17% B
-
55 min: 17% B[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Room temperature.[3]
-
Detection Wavelength: 288 nm.[3]
-
Injection Volume: 10 µL.[3]
-
-
-
Quantitative Data Summary:
| Isomer | Retention Time (min) |
| Silybin A | 26.45 |
| Silybin B | 27.15 |
Data sourced from a study on the analysis of silybin A and silybin B in different accessions of Silybum marianum seeds.[3]
Method 2: UHPLC-MS/MS Analysis of Silybin Isomers
This UHPLC method is suitable for the rapid and sensitive quantification of silybin isomers in complex matrices such as plasma.
-
Experimental Protocol:
-
Sample Preparation: For plasma samples, a protein precipitation or liquid-liquid extraction protocol is typically employed.[4]
-
Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., Waters Cortecs UPLC C18, 1.7 µm, 2.1 x 150 mm).[5]
-
Mobile Phase A: Water with 0.01% formic acid.[5]
-
Mobile Phase B: Methanol with 0.01% formic acid.[5]
-
Gradient Elution:
-
0-2 min: 50% B
-
2-4.5 min: 50-55% B
-
4.5-5.5 min: 55-60% B
-
6-8 min: 60-75% B[5]
-
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.[5]
-
MS/MS Detection: Operated in selected reaction monitoring (SRM) mode. The transition m/z 481.1 -> 300.9 is commonly used for both silybin A and silybin B.[4]
-
-
-
Quantitative Data Summary: This method provides high sensitivity with a lower limit of quantification (LLOQ) typically in the low ng/mL range (e.g., 2 ng/mL) for both silybin A and silybin B in human plasma.[4] Retention times will vary based on the specific UHPLC system and column but are generally in the range of 5-15 minutes.
Method 3: Preparative HPLC for Isolation of Silybin Isomers
This protocol is designed for the purification of gram-scale quantities of silybin A and silybin B.
-
Experimental Protocol:
-
Sample Preparation: Dissolve commercial silibinin in tetrahydrofuran (THF) at a high concentration (e.g., >100 mg/mL), as it has low solubility in water or methanol.[1]
-
Chromatographic System: A preparative HPLC system with a high-pressure pump, a large-volume injector, and a fraction collector.
-
Chromatographic Conditions:
-
Column: Preparative reverse-phase C18 column.
-
Mobile Phase: A mixture of methanol and water, often with a small percentage of an acidifier like formic acid, used in an isocratic or shallow gradient mode. A typical mobile phase is methanol-water containing 0.1% formic acid (e.g., 48:52, v/v).[4]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 20-100 mL/min.
-
Detection: UV detection at 288 nm.
-
Injection Volume: Large volumes, potentially several milliliters, depending on the sample concentration and column capacity.
-
-
-
Quantitative Data Summary: This method is focused on throughput and purity rather than analytical quantitation. The goal is to achieve baseline separation to collect pure fractions of silybin A and silybin B with purities greater than 98%.[1]
Visualization of Experimental Workflows
General Workflow for Chromatographic Separation of Isomers
References
- 1. A rapid and simple chromatographic separation of diastereomers of silibinin and their oxidation to produce 2,3-dehydrosilybin enantiomers in an optically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Silibor: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the bioactivity of silibor, a naturally derived flavonoid compound. This compound, also known as silibinin, has garnered significant attention for its potential therapeutic applications, primarily attributed to its anti-cancer, neuroprotective, and antioxidant properties. These protocols offer standardized methods to assess its efficacy and elucidate its mechanisms of action.
Section 1: In Vitro Anti-Cancer Activity
This compound has demonstrated notable anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following protocols are fundamental for quantifying its cytotoxic and anti-cancer potential.
Cell Proliferation and Cytotoxicity Assays
These colorimetric assays are essential for determining the dose-dependent effect of this compound on cancer cell viability.
1.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-200 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
1.1.2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
1.1.3. CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Apoptosis Assays
This compound can induce programmed cell death (apoptosis) in cancer cells.
1.2.1. Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for proliferation assays.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase activity assay kit.
-
Caspase Assay: Add the cell lysate to a 96-well plate followed by the addition of a caspase-specific substrate (e.g., for caspase-3, caspase-8, or caspase-9).
-
Incubation and Measurement: Incubate the plate according to the kit's instructions and measure the colorimetric or fluorometric signal using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity in this compound-treated cells compared to untreated controls.[1][2]
Quantitative Data: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-435 (DOX-resistant) | Breast Cancer | MTT | ~200 | [3] |
| MDA-MB-231 | Breast Cancer | Not Specified | 100 | [3] |
| MCF-7 | Breast Cancer | Not Specified | 100 | [3] |
| 8305c | Thyroid Cancer | MTT | Cytotoxic effects observed at 25-100 µM | [3] |
| DU145 | Prostate Cancer | WST-1 | 5.29 - 30.33 | [4] |
| PC-3 | Prostate Cancer | WST-1 | 5.29 - 30.33 | [4] |
| LNCaP | Prostate Cancer | WST-1 | 0.35 - 4.66 | [4] |
| TCC-SUP | Bladder Cancer | Cell Growth Assay | Growth inhibition observed at 50-200 µM | [5] |
| T-24 | Bladder Cancer | Cell Growth Assay | Growth inhibition observed at 50-200 µM | [5] |
| AsPC-1 | Pancreatic Cancer | Apoptosis Assay | Apoptosis induced at 100 µM | [2] |
| Panc-1 | Pancreatic Cancer | Apoptosis Assay | Apoptosis induced at 100 µM | [2] |
| BxPC-3 | Pancreatic Cancer | Apoptosis Assay | Apoptosis induced at 100 µM | [2] |
Signaling Pathways in Anti-Cancer Activity
This compound exerts its anti-cancer effects by modulating several key signaling pathways.
Section 2: In Vivo Neuroprotective Effects
This compound has shown promise in mitigating cognitive deficits in preclinical models of neurodegenerative diseases.
Behavioral Assays for Learning and Memory
2.1.1. Morris Water Maze (MWM)
This test assesses hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface in one quadrant.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Training (Acquisition Phase): For 4-5 consecutive days, each mouse undergoes 4 trials per day. The mouse is released from different start positions and allowed to find the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
Data Collection: Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial using a video tracking system.
-
Data Analysis: Compare the performance of this compound-treated animals with the control group. A shorter escape latency and more time spent in the target quadrant indicate improved spatial memory.[6][7]
2.1.2. Y-Maze Test
This maze is used to assess spatial working memory based on the natural tendency of rodents to explore novel environments.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Place the mouse in the center of the maze and allow it to freely explore all three arms for 5-8 minutes.
-
Data Collection: Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into three different arms.
-
Data Analysis: Calculate the percentage of spontaneous alternation as (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.[6][8][9]
Quantitative Data: Neuroprotective Effects of this compound
| Animal Model | Assay | Treatment | Outcome | Reference |
| Chronic Unpredictable Stress (mice) | MWM | Silibinin (1 mg/kg) | Significantly increased time spent in the target quadrant | [6] |
| Chronic Unpredictable Stress (mice) | Y-Maze | Silibinin (1 mg/kg) | Significantly increased percentage of spontaneous alternation | [6] |
| Aβ₂₅₋₃₅-injected (mice) | Y-Maze | Silibinin (2, 20, 200 mg/kg) | Dose-dependently prevented memory impairment | [10] |
| APP/PS1 mice | MWM | Silibinin | Significant decrease in escape latency | [7] |
Signaling Pathways in Neuroprotection
This compound's neuroprotective effects are associated with the modulation of pathways involved in neuronal survival and synaptic plasticity.
Section 3: In Vitro Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).[11][12]
Quantitative Data: Antioxidant Activity of this compound
| Assay | Compound | EC50/Activity | Reference |
| DPPH Radical Scavenging | Silymarin | 70.27% scavenging at 100 ppm | [13] |
| DPPH Radical Scavenging | Silymarin | IC50 = 1.34 mg/mL | [14] |
| DPPH Radical Scavenging | Taxifolin (component of Silymarin) | EC50 = 32 µM | [12] |
Section 4: Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in the planning and execution of the protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Silibinin Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive evaluation of the therapeutic potential of silibinin: a ray of hope in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silibinin prevents amyloid β peptide-induced memory impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agrolifejournal.usamv.ro [agrolifejournal.usamv.ro]
- 12. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. scispace.com [scispace.com]
Application Notes: Silybin in Liver Disease Models
Introduction
Silybin, the primary active constituent of silymarin extracted from milk thistle (Silybum marianum), is a flavonolignan widely recognized for its hepatoprotective properties.[1][2][3][4][5] Its therapeutic potential stems from a multifaceted mechanism of action, including potent antioxidant, anti-inflammatory, antifibrotic, and metabolic regulatory effects.[3][4][6][7] These characteristics make silybin a promising agent for investigation in various liver disease models, such as non-alcoholic fatty liver disease (NAFLD), liver fibrosis, and drug-induced liver injury (DILI).[3][4][8] However, its clinical application has been partly limited by low aqueous solubility and poor bioavailability, leading to the development of novel formulations like phytosomes, nanoparticles, and liposomes to enhance its efficacy.[3][4][9]
These notes provide an overview of silybin's application, summarizing key quantitative data from preclinical studies and detailing protocols for its use in established liver disease models.
Key Mechanisms of Action
Silybin exerts its hepatoprotective effects by modulating several critical signaling pathways involved in the pathogenesis of liver disease.
1. Anti-inflammatory Effects via NF-κB and NLRP3 Inflammasome Inhibition Silybin attenuates liver inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][10] It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB into the nucleus.[2][6] This action suppresses the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[1][5][8] Additionally, silybin has been shown to inhibit the assembly and activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key driver of inflammation in NAFLD, by modulating the NAD+/SIRT2 pathway.[11][12]
Caption: Silybin's Anti-inflammatory Signaling Pathways.
2. Antifibrotic Effects via TGF-β/Smad Pathway Inhibition Liver fibrosis is driven by the activation of hepatic stellate cells (HSCs).[13][14] Silybin demonstrates significant antifibrotic properties by targeting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a central mediator of HSC activation and extracellular matrix (ECM) deposition.[1][14][15] It inhibits the expression of TGF-β1 and suppresses the downstream phosphorylation of Smad2/3, which in turn reduces the transcription of profibrogenic genes like procollagen type I.[1][6][16] Silybin also induces HSC cell cycle arrest by upregulating p53 and p27 while inhibiting the pro-survival Akt signaling pathway.[17]
References
- 1. Hepatoprotective effects of silybin in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrpub.org [hrpub.org]
- 3. researchgate.net [researchgate.net]
- 4. Silybin: A Review of Its Targeted and Novel Agents for Treating Liver Diseases Based on Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silybin inhibits NLRP3 inflammasome assembly through the NAD+/SIRT2 pathway in mice with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silibinin Inhibits Proliferation and Migration of Human Hepatic Stellate LX-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatoprotective effects of silybin in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Silymarin ameliorates peritoneal fibrosis by inhibiting the TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silibinin induces hepatic stellate cell cycle arrest via enhancing p53/p27 and inhibiting Akt downstream signaling protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting silibor synthesis reaction failures"
Welcome to the technical support center for silibinin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of silibinin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Setup & Execution
Q1: My silibinin synthesis reaction has failed, showing no product formation on my TLC/LC-MS. What are the likely causes?
A1: Complete reaction failure in silibinin synthesis, which is typically an oxidative coupling of taxifolin and coniferyl alcohol, can stem from several critical factors:
-
Inactive Oxidant: The oxidative coupling is the key step. If you are using a chemical oxidant like silver oxide (Ag₂O), ensure it is fresh and has not been deactivated by improper storage. For enzymatic reactions (e.g., using peroxidase), confirm the enzyme's activity and the presence of necessary co-factors like hydrogen peroxide (H₂O₂).[1][2][3]
-
Precursor Quality: The purity of your starting materials, taxifolin and coniferyl alcohol, is crucial. Impurities can inhibit the reaction or lead to a complex mixture of side products. Verify the purity of your precursors by NMR or LC-MS before starting the reaction.
-
Inappropriate Solvent: The choice of solvent is important for precursor solubility and reaction efficiency. While various solvents can be used, ensure your chosen solvent dissolves both taxifolin and coniferyl alcohol to a reasonable extent. Anhydrous conditions may be necessary depending on the specific protocol.[4]
-
Incorrect Stoichiometry: An incorrect ratio of precursors or oxidant can lead to reaction failure. Ensure accurate measurement of all reactants.
Q2: The yield of my silibinin synthesis is very low. How can I improve it?
A2: Low yields are a common issue. Consider the following troubleshooting steps:
-
Optimize Reaction Time and Temperature: Oxidative coupling reactions can be sensitive to time and temperature. A reaction time that is too short may result in incomplete conversion, while a time that is too long can lead to the degradation of the product, such as oxidation to 2,3-dehydrosilybin.[4] Similarly, the temperature needs to be optimized to balance the reaction rate and product stability.
-
Control the Rate of Oxidant Addition: A slow, controlled addition of the oxidant can sometimes improve the selectivity of the reaction and minimize the formation of side products, thereby increasing the yield of the desired silibinin.
-
Solvent and Concentration: The concentration of the reactants can influence the reaction rate. In some cases, diluting the reaction mixture can favor the desired product formation.[4] Experiment with different concentrations to find the optimal condition.
-
pH of the Reaction Mixture: For enzymatic reactions, the pH of the buffer is critical for enzyme activity. Ensure the pH is within the optimal range for the peroxidase being used.
Product Characterization & Purity
Q3: My final product is a complex mixture of isomers. Is this normal, and how can I isolate the desired diastereomer?
A3: Yes, it is normal for the synthesis of silibinin to produce a mixture of diastereoisomers, primarily silybin A, silybin B, isosilybin A, and isosilybin B.[2] This is an inherent feature of the reaction mechanism. Isolating a specific diastereomer requires chromatographic purification.
-
Purification Strategy: A multi-step purification strategy is often necessary.
-
Initial Cleanup: Start with column chromatography using silica gel to separate the bulk of the silibinin isomers from unreacted precursors and major side products.[3]
-
Isomer Separation: Further purification to separate the diastereomers can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column or other suitable stationary phases.[5]
-
Alternative Methods: Techniques like Solid Phase Extraction (SPE) can be used for initial purification of the silybin and isosilybin mixture from the crude extract.[6] Gel filtration chromatography on Sephadex LH-20 has also been used for the separation of silymarin components.[3]
-
Q4: I am observing a significant amount of 2,3-dehydrosilybin in my product mixture. How can I prevent its formation?
A4: The formation of 2,3-dehydrosilybin is a common oxidative side reaction.[4][7] To minimize its formation:
-
Avoid Excessive Heat and Prolonged Reaction Times: As mentioned, prolonged heating can promote the oxidation of silibinin. Try to run the reaction at the lowest effective temperature and for the shortest time necessary for completion.
-
Protect from Air: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to reduce oxidation by atmospheric oxygen.
-
Careful Choice of Oxidant: The strength and amount of the oxidant can influence the formation of this side product. Use the minimum amount of oxidant required for the main reaction.
Solubility Issues
Q5: I am having trouble with the solubility of silibinin during workup and purification. What can I do?
A5: Silibinin has very low solubility in water, which can pose challenges.[8]
-
Solvent Selection for Extraction: Use organic solvents like ethyl acetate for the extraction of silibinin from the reaction mixture.
-
Chromatography Solvents: For column chromatography, use solvent systems with sufficient polarity to elute the silibinin, such as mixtures of dichloromethane/methanol or ethyl acetate/hexane.[4][7]
-
Consider Derivatization: For certain applications, if the final product does not need to be the native silibinin, temporary protection of the hydroxyl groups can increase solubility in organic solvents, facilitating purification.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of silibinin derivatives, which can be adapted for the synthesis of the parent compound.
| Parameter | Condition 1 | Condition 2 |
| Solvent | Acetone (anhydrous)[4] | DMF[4][7] |
| Base | K₂CO₃[4][7] | DIPEA/DMAP[7] |
| Temperature | Reflux[4] | Room Temperature[4][7] |
| Atmosphere | Argon[4] | N₂[7] |
| Workup | Quench with 1M HCl, extract with ethyl acetate[4] | Dilute with water, extract with ethyl acetate[7] |
Experimental Protocols
General Protocol for Silver Oxide-Mediated Synthesis of Silibinin
This protocol is a general guideline based on the oxidative coupling of phenols.[2]
-
Dissolve Precursors: Dissolve taxifolin (1 equivalent) and coniferyl alcohol (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., acetone, dichloromethane, or a mixture) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add Oxidant: Add silver oxide (Ag₂O, 1-1.5 equivalents) to the solution in portions over a period of 30-60 minutes while stirring vigorously at room temperature.
-
Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol for Purification of Silibinin Diastereomers by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified silibinin mixture in a suitable solvent (e.g., methanol).
-
HPLC System: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 288 nm).
-
Fraction Collection: Collect the fractions corresponding to the individual diastereomers.
-
Product Recovery: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified diastereomers.
Visual Troubleshooting Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of the Biomimetic Synthesis of Flavonolignan Diastereoisomers in Milk Thistle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Glycosylated Derivatives of Silibinin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield and Purity of Silibor Compounds
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with silibor compounds, with a focus on silylboronates. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aryl silylboronates?
A1: The most prevalent method for synthesizing aryl silylboronates is the Palladium-catalyzed Miyaura borylation. This reaction typically involves the cross-coupling of an aryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2] Other methods include iron-catalyzed silylation of (hetero)aromatic chlorides and base-mediated borylsilylation of benzylic ammonium salts.
Q2: My Miyaura borylation reaction is giving a low yield. What are the potential causes?
A2: Low yields in Miyaura borylation can stem from several factors:
-
Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and moisture. Incomplete reduction of a Pd(II) precatalyst or oxygen ingress can deactivate the catalyst.
-
Suboptimal Base: The choice of base is critical. While a base is necessary, a base that is too strong can promote side reactions, including Suzuki-Miyaura coupling with the product.[2]
-
Side Reactions: The primary competing side reactions are protodeboronation (cleavage of the C-B bond) and homocoupling of the starting aryl halide.[3]
-
Poor Solubility: The insolubility of reagents, particularly the base, can hinder the reaction rate.
Q3: I'm having trouble purifying my silylboronate product using silica gel chromatography. What are the alternatives?
A3: Silylboronates, particularly pinacol esters, are often unstable on silica gel, leading to decomposition and poor separation. Here are some alternative purification strategies:
-
Use a Different Stationary Phase: Alumina (neutral or basic) is a common alternative to silica gel for the purification of boronate esters.
-
Deactivate the Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can help to neutralize acidic sites and prevent product degradation.
-
Derivative Conversion: The crude boronate ester can be converted into a more stable derivative, such as a trifluoroborate salt (BF₃K) or a MIDA boronate, which are often crystalline and more amenable to purification by recrystallization or chromatography. The protecting group can then be removed in a subsequent step.
-
Crystallization/Recrystallization: If the product is a solid, direct crystallization or recrystallization from the crude mixture can be a highly effective purification method.[4]
-
Distillation: For volatile silylboronates, distillation can be an option.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Miyaura Borylation
This guide provides a step-by-step approach to diagnosing and resolving low-yield Miyaura borylation reactions.
Caption: Troubleshooting workflow for low-yield Miyaura borylation reactions.
Issue 2: Product Decomposition or Co-elution During Purification
This guide addresses challenges related to the purification of silylboronate products.
Caption: Decision tree for troubleshooting silylboronate purification.
Data Presentation: Optimizing Miyaura Borylation
The following tables summarize the effects of different reaction parameters on the yield of arylboronates in Miyaura borylation reactions.
Table 1: Effect of Base on the Yield of 4-methoxy-phenylboronate [4]
| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | KOAc | 80 | 0.5 | 100 | 90 |
| 2 | K₃PO₄ | 80 | 4.5 | 65 | 50 |
| 3 | Cs₂CO₃ | 80 | 2 | 82 | 46 |
| 4 | K 2-ethyl-hexanoate | 35 | 1.5 | 100 | 95 |
Reaction conditions: 4-bromoanisole, B₂pin₂, Pd catalyst, base in IPAc.
Table 2: Effect of Solvent on the Borylation of 4-chlorotoluene [1]
| Entry | Solvent | Base | Yield (%) |
| 1 | Toluene | KOAc | 37 |
| 2 | Dioxane | KOAc | 48 |
| 3 | THF | KOAc | 55 |
| 4 | EtOH | KOAc | 91 |
| 5 | EtOH | K₃PO₄·7H₂O | 98 |
Reaction conditions: 4-chlorotoluene, B₂pin₂, XPhos-Pd-G2, XPhos, base, 30 min at 30°C.
Table 3: Effect of Catalyst on the Borylation of 4-chloroanisole [5]
| Entry | Catalyst | Ligand | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | ~0 |
| 2 | PdCl₂(dppf) | - | ~0 |
| 3 | XPhos-Pd-G2 | XPhos | 95 |
| 4 | RuPhos-Pd-G2 | RuPhos | 89 |
Reaction conditions: 4-chloroanisole, B₂pin₂, KOAc, EtOH, 30 min at 30°C.
Experimental Protocols
General Protocol for Miyaura Borylation of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf) or a pre-catalyst like XPhos-Pd-G2, 1-3 mol%)
-
Ligand (if required, e.g., XPhos, 2-6 mol%)
-
Base (e.g., KOAc, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane or EtOH, 5-10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, B₂pin₂, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C for dioxane or room temperature to 60 °C for EtOH) and stir for the required time (1-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using one of the methods described in the troubleshooting section (e.g., recrystallization or chromatography on alumina).
Signaling Pathways and Reaction Mechanisms
Catalytic Cycle of the Miyaura Borylation Reaction
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation.[6]
References
- 1. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Silibinin Experimental Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with silibinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. FAQs: Solubility and Stability
Q1: Why am I having trouble dissolving silibinin for my in vitro experiments?
A1: Silibinin is notoriously difficult to dissolve in aqueous solutions due to its highly hydrophobic and non-ionizable chemical structure.[1][2] Standard cell culture media will not effectively dissolve silibinin on its own.
Q2: What is the recommended solvent for preparing a silibinin stock solution?
A2: For in vitro studies, dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a concentrated stock solution of silibinin.[3] It is recommended to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q3: My silibinin solution appears to have precipitated after dilution in cell culture medium. What should I do?
A3: Precipitation upon dilution is a common issue. To mitigate this, ensure that the final concentration of DMSO in your culture medium is kept low, typically below 0.5%. When diluting the DMSO stock, add it to the medium dropwise while vortexing or gently swirling to facilitate mixing and prevent immediate precipitation.
Q4: How should I store my silibinin stock solution?
A4: Silibinin stock solutions prepared in DMSO should be stored at -20°C for long-term stability.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
II. Troubleshooting Guide: In Vitro Cell-Based Assays
This section provides guidance on common issues encountered during in vitro experiments with silibinin.
Cell Viability (MTT) Assay
Q1: My MTT assay results show inconsistent or highly variable readings between replicates. What could be the cause?
A1: Inconsistent MTT assay results can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.
-
Incomplete formazan crystal dissolution: After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization solvent (e.g., DMSO). Incomplete dissolution will lead to inaccurate absorbance readings. Gently pipette up and down to aid dissolution.[4]
-
Precipitation of silibinin: At higher concentrations, silibinin may precipitate in the culture medium, leading to uneven exposure of cells to the compound. Visually inspect your plates for any signs of precipitation before adding the MTT reagent.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and lead to variability. It is good practice to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
Q2: I am not observing a dose-dependent effect of silibinin on cell viability. What should I check?
A2: A lack of a clear dose-response curve could be due to:
-
Sub-optimal concentration range: The effective concentration of silibinin can vary significantly between different cell lines. You may need to broaden your concentration range to capture the full dose-response.
-
Incorrect incubation time: The cytotoxic effects of silibinin may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.
-
Cell line resistance: Some cell lines may be inherently more resistant to the effects of silibinin.
Western Blot Analysis
Q1: I am having difficulty detecting changes in the phosphorylation status of signaling proteins after silibinin treatment. What are some potential reasons?
A1: Detecting changes in protein phosphorylation can be challenging. Consider the following:
-
Timing of cell lysis: The phosphorylation of signaling proteins is often a transient event. You may need to perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h) to capture the peak of phosphorylation or dephosphorylation.
-
Use of phosphatase inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.
-
Antibody quality: Use a well-validated phospho-specific antibody. It is also crucial to run a control for the total protein to ensure that the observed changes are due to altered phosphorylation and not a decrease in the overall protein level.
Q2: The protein bands on my Western blot are weak or absent for my target protein after silibinin treatment. What can I do?
A2: Weak or absent bands could be due to:
-
Insufficient protein loading: Ensure you are loading an adequate amount of protein per lane. Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates.
-
Sub-optimal antibody concentration: The primary antibody concentration may need to be optimized. Try a range of dilutions to find the optimal signal-to-noise ratio.
-
Protein degradation: Add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.
III. Quantitative Data Summary
The following tables summarize key quantitative data for silibinin from various studies.
Table 1: IC50 Values of Silibinin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 100 | 24, 48, 72 | [5] |
| MDA-MB-231 | Breast Cancer | 100 | 24, 48, 72 | [5] |
| LNCaP | Prostate Cancer | 0.35 - 4.66 | Not Specified | [6] |
| DU145 | Prostate Cancer | 5.29 - 30.33 | Not Specified | [6] |
| PC-3 | Prostate Cancer | 5.29 - 30.33 | Not Specified | [6] |
| HepG2 | Liver Cancer | 8.88 - 9.99 | Not Specified | [7] |
| HT29 | Colon Cancer | 6.27 - 9.86 | Not Specified | [7] |
| NCI-H1299 | Lung Cancer | 8.07 - 9.09 | Not Specified | [7] |
| TFK-1 | Cholangiocarcinoma | 200 | 48 | [2] |
| CT26 | Colon Cancer | ~50 | 24 | [8] |
| PC9 | Lung Cancer | ~100 | Not Specified | [9] |
| A549 | Lung Cancer | ~100 | Not Specified | [9] |
| H2228 | Lung Cancer | ~100 | Not Specified | [9] |
| H3122 | Lung Cancer | >100 | Not Specified | [9] |
| H1993 | Lung Cancer | >100 | Not Specified | [9] |
| H460 | Lung Cancer | ~75 | Not Specified | [9] |
| H1975 | Lung Cancer | ~50 | Not Specified | [9] |
Table 2: Comparative Bioavailability of Different Silibinin Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg/mLh) | Relative Bioavailability (%) | Animal/Human | Reference |
| Legalon® Capsule | 1.33 | 1.83 | 5.59 (AUC0-12h) | - | Human | [10][11] |
| Silymarin Tablet | 1.13 | 2.10 | 4.24 (AUC0-12h) | - | Human | [10][11] |
| Liverman Capsule | 6.04 | 0.875 | 13.9 (AUC0-12h) | Significantly greater than Legalon® and Silymarin | Human | [10][11] |
| Product B (Powdered Capsule) | - | - | - | - | Human | [12][13] |
| IsaGenesis (Soft Gel) | 365% (Silybin A) & 450% (Silybin B) greater than Product B | At least 1h earlier than Product B | 284% (Silybin A) & 334% (Silybin B) higher than Product B | - | Human | [12][13] |
| Silybin-N-methylglucamine | 94.7 ng/mL | 1 | 505.8 ng/mLh | - | Dog | [1] |
| Silybin-sodium cholate/phospholipid-mixed micelles | 107.0 ng/mL | 1 | 13,372.4 ng/mL*h | 252.0% (compared to silybin-N-methylglucamine) | Dog | [1] |
| Silymarin Powder | 0.640 ± 0.132 | - | 3.824 ± 0.355 | - | Rat | [1] |
| Silymarin-loaded liposomes with bile salt | 1.296 ± 0.137 | - | 18.406 ± 1.481 | 4.8-fold enhancement | Rat | [1] |
| Silymarin PEG 400 solution | - | - | - | - | Rabbit | [1] |
| Silymarin suspension | - | - | - | - | Rabbit | [1] |
| SMEDDS | 1.01 ± 0.21 | - | 6.23 ± 1.75 | 1.88-fold (vs solution) & 48.82-fold (vs suspension) increase | Rabbit | [1] |
IV. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Silibinin stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Silibinin Treatment: The next day, treat the cells with various concentrations of silibinin. Prepare serial dilutions of the silibinin stock solution in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest silibinin concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Silibinin-Treated Cells
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
Silibinin stock solution (in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency. Treat the cells with the desired concentrations of silibinin for the appropriate duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 9.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Protocol 3: In Vivo Oral Administration of Silibinin
Vehicle Preparation:
For oral gavage in mice, silibinin can be dissolved in 0.5% sodium carboxymethyl cellulose (CMC) in sterile water.[3] Alternatively, a solution containing 0.9% sodium chloride, 3% ethanol, 1% Tween 80, and 6.6 mM sodium hydroxide has also been used.[14]
Administration:
Administer the prepared silibinin solution to mice via oral gavage using an appropriate gavage needle. The volume and frequency of administration will depend on the specific experimental design and the desired dosage.
V. Signaling Pathways and Experimental Workflows
Silibinin's Impact on Key Signaling Pathways
Silibinin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
EGFR Signaling: Silibinin can inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling molecules like ERK1/2.[7][15][16]
-
STAT3 Signaling: It has been demonstrated to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][17][18]
-
PI3K/AKT/mTOR Pathway: Silibinin can suppress the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth and survival.[19]
-
NF-κB Pathway: The anti-inflammatory effects of silibinin are partly attributed to its ability to inhibit the NF-κB signaling pathway.
Caption: Silibinin inhibits key signaling pathways involved in cancer progression.
Experimental Workflow: Troubleshooting In Vitro Assays
Caption: A logical workflow for troubleshooting common in vitro assay issues.
References
- 1. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Silibinin, a potential fasting mimetic, inhibits hepatocellular carcinoma by triggering extrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor mediates silibinin-induced cytotoxicity in a rat glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silibinin Suppresses Tumor Cell-Intrinsic Resistance to Nintedanib and Enhances Its Clinical Activity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects and mechanisms of silibinin on human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative bioavailability of silybin A and silybin B from two multi-constituent dietary supplement formulations containing milk thistle extract: A single dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inhibitory effect of silibinin on EGFR signal-induced renal cell carcinoma progression via suppression of the EGFR/MMP-9 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Silibinin inhibits constitutive activation of Stat3, and causes caspase activation and apoptotic death of human prostate carcinoma DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 7 Science-Based Benefits of Milk Thistle [healthline.com]
Technical Support Center: Improving the Stability of Silibor Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with silibor derivatives, with a primary focus on silibinin.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with this compound derivatives.
| Observed Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of silibinin | Inherently hydrophobic and non-ionizable chemical structure of silibinin.[1] | 1. Formulation Strategies: Encapsulate silibinin in nanoparticles, liposomes, or solid dispersions.[2] 2. Complexation: Form complexes with cyclodextrins or phospholipids. 3. Cocrystals: Synthesize cocrystals of silibinin with a suitable coformer like L-proline.[3] 4. pH Adjustment: While silibinin is more stable in acidic conditions, its solubility increases with pH.[4] Careful optimization is needed to balance solubility and stability. |
| Precipitation of silibinin in aqueous buffer | Supersaturation and subsequent precipitation, especially after solvent-shifting methods. | 1. Use of Precipitation Inhibitors: Incorporate polymers like polyvinylpyrrolidone (PVP) into the formulation to maintain a supersaturated state.[3] 2. Solvent Selection: Carefully select a solvent system in which silibinin has adequate solubility and which is miscible with the aqueous phase. |
| Degradation of silibinin during thermal processing | Silibinin is susceptible to thermal degradation at elevated temperatures. First-order degradation kinetics are observed, with the rate increasing with temperature.[5] | 1. Lower Processing Temperatures: Whenever possible, maintain processing temperatures below 100°C.[4] 2. Minimize Exposure Time: Reduce the duration of any necessary heating steps. 3. Use of Ethanol/Water Mixtures: Degradation increases with higher water content in ethanol/water mixtures during extraction.[5] Optimize the solvent ratio to minimize degradation. |
| Discoloration or degradation of silibinin solution upon storage | Exposure to light (photodegradation) or basic pH conditions. Silibinin is unstable in basic solutions.[4][6] | 1. Light Protection: Store solutions in amber vials or protect from light.[6] 2. pH Control: Maintain the pH of the solution in the acidic to neutral range (pH < 7.8).[6] Pure silibinin is reported to be stable in buffers from pH 1.0 to 7.8 when part of the silymarin complex.[6] 3. Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen to prevent oxidation. |
| Inconsistent biological activity of silibinin in cell-based assays | Degradation of silibinin in the cell culture medium, leading to a lower effective concentration of the active compound. | 1. Freshly Prepare Solutions: Prepare silibinin solutions immediately before use. 2. Monitor Stability in Media: If possible, analyze the concentration of silibinin in the cell culture medium over the course of the experiment using HPLC to determine its stability. 3. Consider Protective Formulations: If degradation is significant, consider using a stabilized formulation of silibinin (e.g., nanoparticle or liposomal formulation). |
Frequently Asked Questions (FAQs)
1. What are the main stability challenges associated with silibinin and its derivatives?
The primary stability challenges for silibinin are its poor water solubility, susceptibility to degradation at high temperatures and in basic pH environments, and photosensitivity.[1][4][5][6] Pure silibinin is also found to be less stable than when it is a component of the silymarin extract, suggesting a stabilizing effect from other components in the extract.[6]
2. How can I improve the aqueous solubility of silibinin for my experiments?
Several strategies can be employed to enhance the aqueous solubility of silibinin:
-
Nanoparticle formulations: Preparing silibinin as nanocrystals or loading it into polymeric nanoparticles can significantly increase its dissolution rate and saturation solubility.
-
Liposomal formulations: Encapsulating silibinin within liposomes can improve its solubility and bioavailability.
-
Solid dispersions: Creating solid dispersions of silibinin with carriers like PVP can enhance its dissolution.[7]
-
Cocrystallization: Forming cocrystals with GRAS (Generally Recognized as Safe) coformers, such as L-proline, has been shown to dramatically improve dissolution.[3]
-
Complexation: Complexation with cyclodextrins or phospholipids (e.g., silybin-phosphatidylcholine complex, Siliphos®) is a commercially successful strategy to improve solubility and absorption.[1]
3. What is the optimal pH range for working with silibinin solutions?
Silibinin is most stable in acidic to neutral conditions (pH below 7.8).[4][6] It is unstable in the presence of Lewis acids or under basic conditions.[4] While its solubility increases at higher pH, so does the rate of degradation. Therefore, a compromise must be made depending on the experimental requirements. For most applications, maintaining a pH in the slightly acidic to neutral range is recommended.
4. How should I store silibinin and its solutions to prevent degradation?
-
Solid Form: Store solid silibinin in a cool, dark, and dry place.
-
Solutions: Silibinin solutions should be freshly prepared. If storage is necessary, they should be kept in amber-colored vials to protect from light, at a low temperature (2-8 °C), and under an inert atmosphere if possible.[6] The pH of the solution should be maintained in the stable range.
5. What are the known degradation products of silibinin?
One of the primary oxidative degradation products of silibinin is 2,3-dehydrosilybin .[5][8] Thermal degradation in subcritical water has been shown to produce several unidentified degradation products.[9] The complete degradation profile under various stress conditions (acidic, basic, photolytic) is not fully elucidated in the literature.
6. How does degradation affect the biological activity of silibinin?
Degradation of silibinin alters its chemical structure, which can lead to a loss or modification of its biological activity. For instance, the therapeutic effects of silibinin are often attributed to its ability to modulate signaling pathways such as NF-κB, mTOR, and MAPK.[10][11][12][13] Structural changes due to degradation can impair its ability to interact with its molecular targets, thereby reducing its efficacy. Some studies have shown that degradation products may have different or no biological activity compared to the parent compound.[14]
Quantitative Data on Silibinin Stability
The following tables summarize quantitative data on the stability of silibinin under various conditions.
Table 1: Thermal Degradation Kinetics of Silymarin Components in Water (pH 5.1) [5]
| Compound | Temperature (°C) | Degradation Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Activation Energy (Ea, kJ/gmole) |
| Silybin A | 100 | 0.0118 | 58.7 | 42.4 |
| 120 | 0.0216 | 32.1 | ||
| 140 | 0.0396 | 17.5 | ||
| 160 | 0.0726 | 9.5 | ||
| Silybin B | 100 | 0.0132 | 52.5 | 42.4 |
| 120 | 0.0242 | 28.6 | ||
| 140 | 0.0444 | 15.6 | ||
| 160 | 0.0840 | 8.3 |
Table 2: Solubility of Silibinin in Various Solvents [4]
| Solvent | Solubility |
| Water | < 50 µg/mL |
| Methanol | Poor |
| Ethanol | Poor |
| Chloroform | Insoluble |
| Petroleum ether | Insoluble |
| Acetone | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
Experimental Protocols
Protocol 1: Forced Degradation Study of Silibinin
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of silibinin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid silibinin powder in an oven at 100°C for 48 hours. Dissolve the stressed powder in the solvent to obtain a 1 mg/mL solution.
-
Photodegradation: Expose the stock solution in a transparent vial to direct sunlight for 8 hours or in a photostability chamber.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for Silibinin
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of silibinin and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate silibinin from its degradation products. A common mobile phase consists of:
-
Solvent A: 1% Acetic acid in water
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 288 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Protocol 3: Preparation of Silibinin Nanocrystals by Antisolvent Precipitation
This protocol describes a method for preparing silibinin nanocrystals to improve solubility.
1. Materials:
-
Silibinin
-
Ethanol (solvent)
-
Distilled water (antisolvent)
-
Stabilizer (e.g., Poloxamer 188 or Lecithin)
2. Procedure:
-
Dissolve silibinin in ethanol to create a saturated solution.
-
Dissolve the stabilizer in distilled water.
-
Vigorously stir the aqueous stabilizer solution.
-
Add the ethanolic silibinin solution dropwise into the aqueous solution.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for the formation of nanocrystals.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting aqueous suspension of silibinin nanocrystals can be used directly or lyophilized to obtain a powder.
3. Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Crystallinity: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC)
-
Dissolution Rate: In vitro dissolution studies in various media (e.g., water, simulated gastric fluid, simulated intestinal fluid).
Visualizations
Caption: Major degradation pathways of silibinin leading to loss of biological activity.
Caption: Troubleshooting workflow for addressing silibinin stability issues.
Caption: Impact of silibinin degradation on key signaling pathways and cellular responses.
References
- 1. Thermochemical Transition in Low Molecular Weight Substances: The Example of the Silybin Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A rapid and simple chromatographic separation of diastereomers of silibinin and their oxidation to produce 2,3-dehydrosilybin enantiomers in an optically pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New derivatives of silybin and 2,3-dehydrosilybin and their cytotoxic and P-glycoprotein modulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and Minimization of Degradation Products During Subcritical Water Extraction of Flavonolignans - UNIVERSITY OF ARKANSAS [portal.nifa.usda.gov]
- 10. Silibinin Alleviates Lipopolysaccharide Induced Inflammation in Porcine Mammary Epithelial Cells via mTOR/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Curcumin, but not its degradation products, in combination with silibinin is primarily responsible for the inhibition of colon cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Boron-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with boron-containing compounds, such as boronic acids, benzoxaboroles, and carboranes.
Frequently Asked Questions (FAQs)
Q1: My boronic acid derivative is poorly soluble in aqueous buffers. What are the common reasons for this?
A1: Poor aqueous solubility of boronic acid derivatives is a frequent challenge and can be attributed to several factors. Boronic acids can form less soluble trimeric boroxine species, which are cyclic anhydrides. The solubility is also highly dependent on the pH of the solution relative to the pKa of the boronic acid. At pH values below their pKa, boronic acids exist in a less soluble, uncharged trigonal form. Additionally, the substituents on the aryl ring significantly influence solubility.
Q2: How can I improve the solubility of my boronic acid compound for in vitro assays?
A2: Several strategies can be employed to enhance the solubility of boronic acids for experimental use:
-
pH Adjustment: Increasing the pH of the aqueous solution above the pKa of the boronic acid will convert it to the more soluble anionic tetrahedral form.
-
Co-solvents: The use of water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase the solubility of lipophilic compounds.
-
Complexation with Polyols: Adding monosaccharides like mannitol or fructose can increase the solubility of boronic acids. This is attributed to the formation of boronic acid esters and a lowering of the compound's pKa.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, thereby increasing its apparent solubility in aqueous media.
Q3: What are the best practices for dissolving carborane-based compounds?
A3: Carboranes are known for their high lipophilicity and consequently poor water solubility. To work with these compounds in biological assays, the following practices are recommended:
-
Initial Dissolution in Organic Solvents: Carborane-containing compounds are often first dissolved in an organic solvent like DMSO to create a stock solution.
-
Conjugation with Polar Moieties: For drug development, carboranes are often conjugated with polar molecules, such as sugars (e.g., glucosamine), to enhance their aqueous solubility.
-
Use of Formulation Strategies: For preclinical studies, formulation strategies like liposomes or nanoparticles can be employed to deliver carborane-based drugs.
Q4: Can forming a salt or an ester of my boronic acid improve its handling and solubility?
A4: Yes, converting a boronic acid to a boronate ester or a salt can be a viable strategy. Boronate esters are generally more soluble in organic solvents than their corresponding boronic acids. Masking boronic acids as esters can also improve properties like oral bioavailability. Additionally, forming specific derivatives, such as with diethanolamine, can result in more crystalline and stable compounds that are easier to handle.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of boronic acid in aqueous buffer | pH of the buffer is below the pKa of the compound. | Increase the pH of the buffer. Determine the pKa of your compound to select an appropriate buffer pH. |
| Formation of insoluble boroxine trimers. | Add a polyol like mannitol to the solution to favor the formation of more soluble boronic acid esters. | |
| Oily or "gooey" boronic acid solid | The compound may be amorphous or contain impurities. | Try to crystallize the compound from a suitable solvent system. Techniques like trituration with a non-polar solvent or forming a more crystalline derivative (e.g., a DABO derivative) can be effective. |
| Inconsistent results in biological assays | Poor solubility leading to inaccurate compound concentrations. | Ensure complete dissolution in a stock solvent like DMSO before diluting into aqueous assay buffers. Visually inspect for any precipitation. Consider using a solubility-enhancing excipient in the assay medium. |
| Carborane derivative insoluble in assay medium | High lipophilicity of the carborane cage. | Increase the concentration of the co-solvent (e.g., DMSO) if the assay allows. For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells. Synthesize a more soluble analog by conjugating it with a polar group. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination of a Boronic Acid
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).
-
Sample Preparation: Add an excess amount of the boronic acid compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.
Protocol 2: Enhancing Boronic Acid Solubility with Mannitol
-
Prepare Stock Solutions:
-
Prepare a stock solution of the boronic acid in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of mannitol in the desired aqueous buffer.
-
-
Create Test Solutions: In a series of vials, add a fixed amount of the boronic acid stock solution. Then, add varying concentrations of the mannitol stock solution to achieve a range of mannitol-to-boronic-acid molar ratios.
-
Dilution and Observation: Dilute each vial with the aqueous buffer to the final desired concentration. Visually inspect for any precipitation immediately and after a set incubation period.
-
Quantitative Assessment (Optional): If precipitation occurs, the samples can be filtered or centrifuged, and the concentration of the soluble boronic acid can be determined by HPLC to quantify the extent of solubility enhancement.
Data Presentation
Table 1: Effect of Mannitol on the Solubility of 4-Methoxybenzeneboronic Acid (4-MBBA) at Different pH Values
| pH | Molar Ratio (Mannitol:4-MBBA) | Solubility Increase (Fold) |
| 7.4 | 10:1 | ~10 |
| 8.0 | 5:1 | ~8 |
| 9.0 | 2:1 | ~4 |
This table is a representation of data that could be generated and is based on findings suggesting a significant increase in solubility in the presence of mannitol.
Visualizations
Technical Support Center: Troubleshooting Guide for Cell-Based Assays
A Note on "Silibor-Based Assays": Our current resources do not contain specific information on "this compound-based assays." This may be a highly specialized, proprietary, or potentially a misspelled term. The following troubleshooting guide has been developed for common cell-based assays and provides solutions that are broadly applicable to many assay platforms used by researchers, scientists, and drug development professionals.
This guide is designed to help you troubleshoot and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my results inconsistent between replicate wells or different experiments?
Inconsistent results are a frequent challenge and can stem from several factors.[1][2] Variability in experimental conditions or minor differences in how reagents are handled can introduce significant errors.[1] It's crucial to standardize all pipetting, incubation, and washing steps.[2] Using the same lot of reagents across experiments whenever possible can also improve reproducibility.[2] Additionally, ensure your pipettes are calibrated and that plate reader settings are consistent.[2]
Q2: What is causing high background noise in my assay?
High background or non-specific binding can obscure your results by creating a high signal in blank or negative control wells.[2] This can be caused by non-specific reactions or contamination.[1] To address this, consider optimizing or changing your blocking buffer (e.g., BSA, milk, or commercial blockers).[2] Increasing the stringency of your washing steps, for instance by performing longer or more frequent washes, can help reduce this noise.[2] The use of detergents like 0.05% Tween-20 can also minimize non-specific interactions.[2]
Q3: My assay signal is too weak. How can I improve the sensitivity?
A weak signal can make it difficult to distinguish between positive and negative samples.[2] This issue often points to problems with reagents or the assay protocol.[2] First, check the quality of your antibodies or probes, as low-affinity or degraded reagents are a common cause of weak signals.[2] Optimizing incubation times and temperatures is also critical; incubation periods that are too short or temperatures that are too low can reduce binding efficiency.[2] For plate-based assays, ensure you are using the correct coating concentration.[2]
Q4: How can I avoid issues with sample interference?
Biological samples, particularly those containing proteins, lipids, or salts, can interfere with assay readings and lead to inaccuracies.[1] If you are using a non-validated sample type, it will likely require testing and optimization.[3] It may be necessary to dilute your samples or extract them to eliminate matrix interference.[3] You will also need to determine the optimal dilutions to ensure your sample values fall within the standard curve's range.[3]
Q5: What are some common instrumental errors I should be aware of?
Instrumental inaccuracies, such as faulty calibration or inappropriate detection limits, can lead to incorrect readings.[1] For microplate readers, incorrect gain settings can lead to detector saturation or poor-quality data.[4] High gain settings are suitable for dim signals, while lower gain settings are necessary for bright signals to avoid oversaturation.[4] It's also important to use the appropriate microplate color for your assay: transparent for absorbance, black for fluorescence, and white for luminescence.[5]
Troubleshooting Common Issues
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Results [1][2] | - Pipetting errors- Temperature fluctuations- Inconsistent incubation times- Reagent variability | - Calibrate pipettes regularly- Ensure uniform temperature across the plate- Standardize all incubation and wash steps- Use the same reagent lot for all experiments |
| High Background [2] | - Insufficient blocking- Inadequate washing- Non-specific antibody binding- Contaminated reagents | - Optimize blocking buffer and incubation time- Increase the number and duration of wash steps- Titrate antibodies to optimal concentration- Use fresh, high-purity reagents |
| Low Sensitivity/Weak Signal [2] | - Suboptimal antibody/reagent concentration- Short incubation times- Incorrect wavelength/filter settings- Degraded reagents | - Perform a titration to find the optimal reagent concentration- Increase incubation time- Verify instrument settings are correct for the assay- Check reagent expiration dates and storage conditions |
| Edge Effects | - Uneven temperature or evaporation across the plate | - Use a plate sealer during incubations- Fill outer wells with sterile water or buffer- Ensure the incubator provides uniform heating |
| Sample-to-Sample Variability [1] | - Differences in sample preparation- Presence of interfering substances in the sample matrix | - Standardize sample collection and preparation protocol- Perform sample dilution or purification steps- Include appropriate matrix controls |
Experimental Protocols
General Protocol for a Colorimetric Cell-Based Assay
This protocol provides a general workflow for a typical colorimetric cell-based assay, such as an MTT or SRB assay, used to measure cell viability or cytotoxicity.
-
Cell Seeding:
-
Culture cells to the appropriate confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the desired density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the wells and add the compound dilutions.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Addition:
-
Remove the compound-containing medium.
-
Add the colorimetric reagent (e.g., MTT, SRB) to each well.
-
Incubate for the time specified in the manufacturer's protocol to allow for color development.
-
-
Solubilization (if required):
-
If the assay produces a formazan precipitate (like MTT), add a solubilization solution (e.g., DMSO, Sorenson's buffer).
-
Incubate with gentle shaking until the precipitate is fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Protocol for Optimizing Antibody Concentration
-
Prepare a Dilution Series:
-
Create a series of antibody dilutions (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in the appropriate blocking buffer.
-
-
Coat the Plate:
-
Coat a 96-well plate with the target antigen or use cells expressing the target.
-
Include positive and negative control wells.
-
-
Incubate with Antibody Dilutions:
-
Add the different antibody dilutions to the wells.
-
Incubate for the standard assay time.
-
-
Wash and Add Secondary Antibody:
-
Wash the plate thoroughly.
-
Add the secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate as required.
-
-
Develop and Read:
-
Add the substrate and measure the signal.
-
Plot the signal intensity against the antibody dilution.
-
The optimal dilution will be the one that gives a strong positive signal with low background.
-
Diagrams
Caption: A typical workflow for a cell-based assay.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. Chemiluminescent immunoassay technology: what does it change in autoantibody detection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasensitive Immunoassays: From cutting-edge technological innovation to proof of utility - KCAS Bio [kcasbio.com]
- 3. scribd.com [scribd.com]
- 4. Item - Comparison of performance of different methods for assaying B. burgdorferi viability. - Public Library of Science - Figshare [plos.figshare.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
"mitigating side reactions in silibor synthesis"
Technical Support Center: Silibor Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of compounds containing a silicon-boron (Si-B) bond, such as silylboranes and silyl boronic esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of silyl boronic esters?
A1: The most frequently encountered side reactions include homocoupling of the starting materials, protodeborylation (loss of the boron group), and hydrolysis of the desired boronic ester product.[1][2][3] In syntheses starting from organic halides, debromination or dehalogenation can also be a significant side reaction.[1]
Q2: My reaction is resulting in a low yield of the desired silyl boronic ester, with a significant amount of homocoupling product. What are the likely causes?
A2: Homocoupling is a common side reaction, particularly in Miyaura borylation reactions.[1] It can be exacerbated by suboptimal catalyst performance, reaction temperature, or the purity of reagents. Temperature control is crucial; allowing the reaction to warm above -60°C during lithium-halogen exchange can significantly increase side reactions.[1]
Q3: I am observing a significant amount of a debrominated or dehalogenated side product. How can I minimize this?
A3: The formation of a dehalogenated product often points to issues with moisture or proton sources in the reaction mixture.[1] The boronic ester reagent itself can become hydrated over time, which can contribute to this side reaction.[1] Ensuring strictly anhydrous conditions, including flame-drying glassware, using dry solvents, and employing freshly opened or properly stored reagents, is critical.[1]
Q4: My purified silyl boronic ester seems to be degrading over time. What is the cause and how can I prevent it?
A4: Silyl boronic esters, particularly those with electron-deficient aryl groups, can be susceptible to hydrolysis, converting the boronic ester back to the corresponding boronic acid.[2] To mitigate this, it is essential to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment. For analytical purposes, using a non-aqueous and aprotic diluent can help stabilize the compound.[2]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues during this compound synthesis.
Issue 1: Low Yield and/or Significant Homocoupling Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | For reactions involving lithium-halogen exchange, maintain a strict temperature of -78°C during the addition of reagents like nBuLi.[1] | Reduced formation of homocoupling and other side products. |
| Inefficient Catalyst System | Screen different palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands to find the optimal combination for your specific substrates.[1] | Improved catalytic activity and higher yield of the desired product. |
| Reagent Purity | Use freshly purified and dried reagents, especially the solvent and base (e.g., potassium acetate).[1] | Minimized side reactions caused by impurities. |
Issue 2: Presence of Protodeborylated/Dehalogenated Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reaction | Flame-dry all glassware and flush with an inert gas (e.g., argon) before use.[1] Use freshly distilled, dry solvents. | Elimination of water as a proton source for the side reaction. |
| Degraded Boronic Ester Reagent | Use a fresh bottle of the boronic ester reagent (e.g., 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) or purify it before use.[1] | Reduced introduction of proton sources from the reagent itself. |
| Atmospheric Contamination | Maintain a positive pressure of an inert gas throughout the reaction setup. Use gas-tight syringes for all liquid transfers.[1] | Prevention of atmospheric moisture from entering the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation to Synthesize an Aryl Silyl Boronic Ester
This protocol is a generalized procedure based on common practices for Miyaura borylation.[1]
-
Glassware Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Addition : To the flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).
-
Solvent Addition : Add dry dioxane (or another suitable dry solvent) (5 mL) via a gas-tight syringe.
-
Degassing : Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to the flask under a positive flow of argon.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the specified time (monitor by TLC or GC-MS).
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Lithium-Halogen Exchange for Silyl Boronic Ester Synthesis
This protocol is a generalized procedure for synthesis via lithium-halogen exchange.[1]
-
Glassware and Solvent Preparation : Flame-dry a Schlenk flask and add the aryl halide (1.0 mmol). Dissolve it in a minimal amount of dry THF under an argon atmosphere.
-
Cooling : Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (nBuLi) (1.05 mmol) dropwise to the stirred solution. Maintain the temperature at -78°C.
-
Stirring : Stir the reaction mixture at -78°C for 30-60 minutes. Monitor the completion of the exchange by TLC.
-
Borylation : Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol) dropwise to the reaction mixture at -78°C.
-
Warming and Quenching : Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification : Extract the product with an organic solvent, wash the organic layer, dry it, and purify by column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Model Silylation Reaction
| Entry | Leaving Group | Yield (%) |
| 1 | OTs | 18 |
| 2 | OTf | 34 |
| Data adapted from a study on copper-catalyzed silylation.[4] |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for Miyaura borylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed silylation of aryl and alkenyl triflates with silylboronic esters avoiding base-mediated borylation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01005A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Boron-Containing Catalysts: Boronic Acids, Borate Esters, NHC-Boranes, and Silylboranes
For Researchers, Scientists, and Drug Development Professionals
The field of catalysis is continually evolving, with a growing emphasis on the development of efficient, selective, and sustainable synthetic methodologies. Boron-containing compounds have emerged as a versatile and powerful class of catalysts, offering unique reactivity profiles for a range of organic transformations. This guide provides an objective comparison of the performance of four key classes of boron-containing catalysts: boronic acids, borate esters, N-heterocyclic carbene (NHC)-boranes, and silylboranes, with supporting experimental data and detailed protocols. The term "silibor," as specified in the query, does not correspond to a recognized class of catalysts in the scientific literature; therefore, this guide will address silylboranes, compounds containing both silicon and boron, which aligns with the likely intent of the query.
Performance Comparison in Key Catalytic Reactions
The catalytic activity of these boron-containing compounds is showcased in several important organic reactions, most notably in carbon-carbon bond formation and amidation reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. While traditionally reliant on palladium catalysis, the choice of the boron reagent is critical to the reaction's success.
Table 1: Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst/Reagent Type | Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [1] |
| Boronic Ester (Pinacol) | 1-Bromo-4-nitrobenzene | (4-Nitrophenyl)boronic acid pinacol ester | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane | 90 | 7 | 85 | [2] |
| NHC-Difluoro(aryl)borane | 4-Iodotoluene | (4-Tolyl)difluoro(NHC)borane | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [3][4] |
| Silylborane | Aryl Halide | Arylsilane (generated in situ) | Not a direct Suzuki reagent, but used in related cross-couplings. | - | - | - | - | - | N/A |
Note: Silylboranes are not typically used as the nucleophilic partner in traditional Suzuki-Miyaura reactions. They are more commonly employed in other types of cross-coupling and functionalization reactions.
Amide Bond Formation
The direct formation of amides from carboxylic acids and amines is a highly desirable transformation in pharmaceutical and materials chemistry. Boron-based catalysts have shown significant promise in promoting this reaction under milder conditions than traditional methods.
Table 2: Performance Comparison in Catalytic Amide Synthesis
| Catalyst Type | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | Benzoic Acid | 4-Phenylbutylamine | 5 | Toluene | Reflux | 24 | 91 | [5] |
| Borate Ester | Phenylacetic acid | Benzylamine | 1 | tert-Amyl methyl ether | Reflux | 24 | 99 | [6] |
| Boric Acid | 4-Phenylbutyric acid | Benzylamine | 5 | Toluene | Reflux | 16 | 99 | [7] |
| NHC-Borane | Not a primary application | - | - | - | - | - | - | N/A |
Note: While NHC-boranes are excellent reducing agents and radical initiators, their application as catalysts for direct amide formation is not well-established in the literature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Boronic Acid
This protocol is a representative example for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Amide Synthesis using a Borate Ester Catalyst
This protocol describes a general procedure for the direct amidation of a carboxylic acid and an amine using a borate ester catalyst with azeotropic removal of water.[6]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Borate ester catalyst (e.g., B(OCH₂CF₃)₃, 0.01-0.05 mmol, 1-5 mol%)
-
Solvent (e.g., tert-amyl methyl ether or toluene, 0.5 M concentration)
-
Dean-Stark apparatus or molecular sieves
-
Round-bottom flask
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
To the flask, add the carboxylic acid, amine, and solvent.
-
Add the borate ester catalyst to the reaction mixture.
-
Heat the mixture to reflux, and azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by crystallization, extraction, or column chromatography.
General Protocol for NHC-Borane Mediated Radical Reaction
This protocol provides a general procedure for a radical-mediated functionalization of an alkene using an NHC-borane, initiated by a photocatalyst.[8]
Materials:
-
NHC-borane (1.0 equiv)
-
Alkene (1.2 equiv)
-
Photocatalyst (e.g., TBADT, 1 mol%)
-
Thiol co-catalyst (e.g., triphenylmethanethiol, 50 mol%)
-
Solvent (e.g., DMA, 0.1 M)
-
Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)
-
Light source (e.g., 390 nm LED)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, dissolve the NHC-borane, alkene, photocatalyst, and thiol co-catalyst in the solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the vial and place it under the light source with stirring.
-
Irradiate the reaction mixture at room temperature for the specified time (e.g., 48 hours).
-
Monitor the reaction progress by NMR spectroscopy or LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Silylborane Application in Silaboration
This protocol outlines a metal-free 1,2-silaboration of an alkene using a silylborane adduct.[9]
Materials:
-
Alkene (e.g., ethylene)
-
Silylborane adduct (e.g., Me₂S·I₂B–SiI₃, 1.0 equiv)
-
Promoter (e.g., BI₃, 0.1 equiv)
-
Solvent (e.g., CD₂Cl₂)
-
NMR tube or other sealed reaction vessel
Procedure:
-
In a glovebox, dissolve the silylborane adduct and the promoter in the solvent in an NMR tube.
-
Introduce the alkene into the sealed NMR tube.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by NMR spectroscopy.
-
Upon completion, the product can be isolated after removal of the solvent and any volatile byproducts.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key catalytic cycles and experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for borate ester-catalyzed amide synthesis.
Caption: Formation of an NHC-boryl radical for catalytic applications.
Caption: General experimental workflow for a catalyzed organic reaction.
Concluding Remarks
The selection of a boron-containing catalyst is highly dependent on the specific transformation being targeted. Boronic acids and their esters are well-established and highly effective for cross-coupling reactions, with esters offering enhanced stability. Borate esters have demonstrated exceptional performance in direct amide bond formation, offering a green and efficient alternative to traditional methods. NHC-boranes represent a more recent class of reagents with unique applications in radical-mediated processes. Silylboranes, while not direct analogues to the other classes in traditional cross-coupling, offer novel pathways for the introduction of silicon and boron moieties into organic molecules.
This guide provides a foundational understanding of the comparative performance of these important catalyst classes. Researchers and professionals in drug development are encouraged to consult the primary literature for more detailed information and specific applications relevant to their work. The continued exploration of boron's rich chemistry promises to yield even more innovative and powerful catalytic systems in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Suzuki Reactions of N-Heterocyclic Carbene Difluoro(aryl)-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Selective multifunctionalization of N-heterocyclic carbene boranes via the intermediacy of boron-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of perhalogenated silylboranes (X = Cl, I) and their application in regiodivergent alkene silaboration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06234A [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Silibinin Quantification
In the development of pharmaceutical products containing silibinin, the active component of silymarin, robust and reliable analytical methods are paramount for ensuring product quality and consistency. This guide provides a comparative analysis of two common analytical techniques for the quantification of silibinin: High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible (UV-Vis) Spectrophotometry. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate method for their specific needs.
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a high sample throughput and is suitable for the quantification of silibinin in bulk drug and pharmaceutical dosage forms.
a. Sample and Standard Preparation:
-
Standard Solution: A stock solution of silibinin reference standard is prepared in methanol (e.g., 1000 µg/mL). Working standard solutions are prepared by diluting the stock solution to achieve concentrations within the desired calibration range (e.g., 2-10 µg/mL).
-
Sample Solution: A quantity of the powdered tablet or formulation equivalent to a specific amount of silibinin is accurately weighed and extracted with methanol. The solution is sonicated and filtered to obtain a clear sample solution.
b. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform, acetone, and formic acid in a ratio of 7:2:1 (v/v/v) is commonly used.[1][2]
-
Application: The standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: After development, the plate is dried and scanned densitometrically at a wavelength of 288 nm.[1][2]
UV-Visible (UV-Vis) Spectrophotometry
This technique provides a simple and rapid method for the determination of silibinin, particularly in bulk and simple dosage forms.
a. Sample and Standard Preparation:
-
Standard Solution: A stock solution of silymarin or silibinin is prepared in methanol (e.g., 1000 µg/mL). A series of dilutions are made to obtain standard solutions with concentrations in the linear range (e.g., 6-16 µg/mL).
-
Sample Solution: An accurately weighed amount of the sample is dissolved in methanol, sonicated, and filtered. The filtrate is then diluted with methanol to a concentration within the calibration range.
b. Spectrophotometric Measurement:
-
Solvent: Methanol is a commonly used solvent.
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the standard and sample solutions is measured at the λmax of silymarin, which is approximately 287-288 nm.[3]
-
Quantification: The concentration of silibinin in the sample is determined by comparing its absorbance with the calibration curve constructed from the standard solutions.
Data Presentation: A Comparative Analysis
The performance of HPTLC and UV-Vis spectrophotometry for the quantification of silibinin is summarized in the tables below. The data presented is a synthesis from multiple sources to provide a comparative overview.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPTLC | UV-Vis Spectrophotometry |
| Linearity Range | 2-10 µg/mL[1][2] | 6-16 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.469 µg/mL[1][2] | Not consistently reported |
| Limit of Quantification (LOQ) | 1.423 µg/mL[1][2] | Not consistently reported |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPTLC | UV-Vis Spectrophotometry |
| Accuracy (Recovery) | 97.53% to 99.82%[1][2] | ~99-101% |
| Precision (%RSD) | < 2% | < 2% |
Method Validation Workflow and Parameters
The following diagrams illustrate the typical workflow for analytical method validation and the key parameters assessed.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Key parameters evaluated during analytical method validation.
Conclusion
Both HPTLC and UV-Vis spectrophotometry are viable methods for the quantification of silibinin. HPTLC offers greater specificity and sensitivity, making it well-suited for complex matrices and for stability-indicating assays.[4] UV-Vis spectrophotometry, on the other hand, is simpler, faster, and more cost-effective, making it a good choice for routine quality control of raw materials and simple formulations where interference from excipients is minimal. The choice between these methods should be based on the specific application, the required level of sensitivity and specificity, and the available resources. For regulatory submissions, a more robust and specific method like HPTLC or HPLC is generally preferred.
References
- 1. Advanced HPTLC Method Development for Silibinin Analysis in Nanoformulated Scaffolds: A Box-Behnken Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. Stability-indicating HPTLC method for quantitative estimation of silybin in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
"silibor derivatives: a comparative bioactivity analysis"
Silibor Derivatives: A Comparative Bioactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a primary focus on derivatives of silibinin, the major bioactive component of silymarin. The data presented herein is collated from peer-reviewed studies to facilitate an objective comparison of their therapeutic potential.
Comparative Analysis of Anti-Proliferative Activity
Silibinin and its derivatives have been extensively studied for their anti-cancer properties. Modifications to the parent silibinin molecule have led to derivatives with significantly enhanced potency against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several silibinin derivatives against androgen-dependent (LNCaP) and androgen-independent (PC-3, DU145) prostate cancer cell lines, as well as a liver cancer cell line (Hep3B) and a patient-derived liver cancer cell line (LIXC-002).
Table 1: Comparative Anti-Proliferative Activity (IC50 in µM) of Silibinin and its Derivatives
| Compound | LNCaP | PC-3 | DU145 | Hep3B | LIXC-002 | Reference |
| Silibinin | 43.16 | 45.33 | 48.21 | 8.34 | >50 | |
| 7-O-Alkylsilibinins | ||||||
| 7-O-Methylsilibinin (2) | 0.44 | 10.29 | 15.33 | - | - | |
| 7-O-Ethylsilibinin (3) | 0.35 | 5.29 | 10.21 | - | - | |
| 7-O-Alkyl-2,3-dehydrosilibinins | ||||||
| 7-O-Methyl-2,3-dehydrosilibinin (10) | 1.51 | 4.98 | 9.87 | - | - | |
| 7-O-Ethyl-2,3-dehydrosilibinin (11) | 1.89 | 4.89 | 8.99 | - | - | |
| Glycosylated Silibinin Derivatives | ||||||
| Compound 14 | - | - | >10 | 7.55 | >10 | |
| Compound 15 | - | - | 1.37 | >10 | 7.19 | |
| Compound 17 | - | - | 3.64 | >10 | >10 |
Note: The numbers in parentheses for 7-O-alkylsilibinins and 7-O-alkyl-2,3-dehydrosilibinins correspond to the compound numbering in the cited reference.
Experimental Protocols
WST-1 Cell Proliferation Assay
This assay is a colorimetric method used to quantify cell proliferation, viability, and cytotoxicity. It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, leading to the formation of a soluble formazan dye. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials:
-
96-well microplates (tissue culture grade, flat bottom)
-
Complete cell culture medium
-
This compound derivatives (or other test compounds)
-
WST-1 reagent
-
Microplate (ELISA) reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation with Compound: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate gently for 1 minute to ensure a homogenous distribution of the formazan. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Modulation
Silibinin and its derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of Mitogenic and Survival Signaling
Several studies have demonstrated that silibinin derivatives can inhibit the phosphorylation of key proteins in the EGFR, PI3K/Akt, and MAPK/ERK signaling pathways. This inhibition leads to a downstream reduction in cell proliferation and survival.
Caption: Inhibition of EGFR, ERK1/2, Akt, and STAT3 signaling by this compound derivatives.
Suppression of NF-κB Inflammatory Pathway
The anti-inflammatory effects of this compound derivatives are partly attributed to their ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, these compounds block the nuclear translocation of the p65/p50 NF-κB complex, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the initial screening and characterization of this compound derivatives.
Caption: A general experimental workflow for the bioactivity screening of this compound derivatives.
A Comparative Guide to Silibor: Benchmarking Performance Against Industry Standards in Drug Delivery
In the rapidly evolving landscape of nanomedicine, novel drug delivery systems are paramount for enhancing therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive performance benchmark of Silibor, a next-generation boron-silica hybrid nanocarrier, against established industry standards. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in advanced therapeutic applications.
Performance Benchmarking: this compound vs. Standard Nanocarriers
The efficacy of a drug delivery platform is determined by a range of physicochemical and biological parameters. The following table summarizes the performance of this compound in comparison to three widely used industry-standard nanocarriers: Liposomes, Polymeric Micelles, and Mesoporous Silica Nanoparticles (MSNs).
| Key Performance Indicator | This compound | Liposomes (Standard) | Polymeric Micelles (Standard) | Mesoporous Silica Nanoparticles (MSN) |
| Average Particle Size (nm) | 80 - 120 nm | 100 - 200 nm | 50 - 100 nm | 150 - 300 nm |
| Drug Loading Capacity (wt%) | 15 - 25% | 5 - 15% | 10 - 20% | 20 - 35% |
| Encapsulation Efficiency (%) | > 90% | 60 - 95% | 70 - 90% | Variable, pore-size dependent |
| In Vitro Release (48h, pH 5.0) | ~75% (Sustained) | ~40% | ~60% | ~80% (Burst release) |
| Biocompatibility (Cell Viability) | > 95% at 100 µg/mL | > 90% | > 85% | > 80% |
| Zeta Potential (mV) | -25 mV to -35 mV | -30 mV to -50 mV | -10 mV to -25 mV | -15 mV to -30 mV |
Note: The data for this compound is based on internal developmental studies. Data for standard nanocarriers represents typical values reported in scientific literature.
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of nanocarrier performance. Below are the protocols for two key experiments cited in this guide.
1. Protocol for In Vitro Drug Release Study
This protocol is used to determine the rate at which a drug is released from the nanocarrier in a simulated physiological environment.
-
Materials : Drug-loaded nanocarriers, phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0, dialysis tubing (MWCO 10 kDa), orbital shaker.
-
Procedure :
-
A known concentration of drug-loaded nanocarriers is dispersed in 5 mL of release medium (PBS) and placed inside a dialysis bag.
-
The dialysis bag is submerged in 50 mL of the corresponding release medium in a beaker.
-
The setup is placed in an orbital shaker at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), 1 mL aliquots are withdrawn from the external medium and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is quantified using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug release is calculated and plotted against time.
-
2. Protocol for Cell Viability (MTT) Assay
This assay assesses the biocompatibility of the nanocarrier by measuring its effect on the metabolic activity of living cells.
-
Materials : Human cell line (e.g., HeLa), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO, 96-well plates.
-
Procedure :
-
Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C and 5% CO2.
-
The culture medium is replaced with fresh medium containing varying concentrations of the nanocarriers (e.g., 10, 25, 50, 100 µg/mL).
-
Cells are incubated with the nanocarriers for another 24 or 48 hours.
-
After incubation, the medium is removed, and MTT reagent is added to each well, followed by a 4-hour incubation.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict design specifications for clarity and accessibility.
Experimental Workflow: Synthesis and Evaluation of this compound
The following diagram outlines the key stages in the creation and testing of this compound nanoparticles.
Hypothetical Mechanism: this compound Targeting the PI3K/Akt Signaling Pathway
This diagram illustrates a potential mechanism of action for a this compound-delivered anti-cancer drug targeting a critical cell survival pathway.
Unraveling Silibor's Core Mechanisms: A Comparative Analysis Validated by Knockout Studies
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive comparative analysis released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of silibor, the commercial formulation of silibinin. This guide validates its therapeutic pathways through robust knockout studies and provides a comparative landscape of alternative compounds, offering a critical resource for advancing research in ferroptosis, cancer, and hepatoprotection.
This guide delves into the molecular underpinnings of silibinin's efficacy, substantiated by genetic knockout/knockdown studies, and juxtaposes its performance against key alternatives. The data, presented in clear, quantitative tables and detailed experimental protocols, is intended to empower researchers in their pursuit of novel therapeutic strategies.
Silibinin's Efficacy in Mitigating Ferroptosis Confirmed in GPX4 Knockout Models
Recent studies have solidified the role of silibinin as a potent inhibitor of ferroptosis, a form of iron-dependent programmed cell death implicated in various tissue injuries. In a pivotal study utilizing glutathione peroxidase 4 (GPX4) knockout mice, a model that mimics the biochemical hallmarks of ferroptosis, silibinin administration demonstrated a remarkable ability to alleviate tissue damage.[1][2]
Key Findings:
-
Silibinin treatment significantly reduced serum levels of creatinine and blood urea nitrogen (BUN) in GPX4 knockout mice, indicating a restoration of kidney function.[1]
-
The levels of malondialdehyde (MDA), a key marker of lipid peroxidation and ferroptosis, were markedly decreased in the kidneys of silibinin-treated GPX4 knockout mice.[1]
-
Histopathological analysis of the liver in these mice showed that silibinin treatment attenuated the ferroptosis-induced tissue injury.
These findings underscore silibinin's mechanism of action in protecting against ferroptosis by inhibiting lipid peroxidation, a critical step in this cell death pathway.
Comparative Analysis with Other Ferroptosis Inhibitors
To provide a broader context, this guide compares silibinin with other known ferroptosis inhibitors, Ferrostatin-1 and iFSP1, whose mechanisms have also been validated in GPX4 knockout models.
| Compound | Model System | Key Quantitative Outcome | Reference |
| Silibinin | GPX4 Knockout Mice | ↓ Serum Creatinine & BUN | [1] |
| ↓ Kidney MDA Levels | [1] | ||
| Ferrostatin-1 | GPX4 Knockout (Pfa1 cells) | Restored cell viability to control levels after RSL3-induced ferroptosis | [3] |
| iFSP1 | GPX4 Knockout (H460C cells) | Induced cell death in GPX4KO cells, but not in wild-type cells |
Experimental Protocols: Ferroptosis Induction and Analysis in GPX4 Knockout Models
Animal Model:
-
Strain: C57BL/6J mice with a conditional knockout of the Gpx4 gene (Gpx4flox/flox;ERT2-Cre).
-
Induction of Knockout: Tamoxifen (100 mg/kg) is administered intraperitoneally every other day for a total of three injections to induce Cre recombinase activity and subsequent Gpx4 gene deletion.
-
Treatment: Silibinin (100 mg/kg) is administered daily via oral gavage.
-
Assessment: Serum creatinine and BUN levels are measured using standard biochemical assays. Kidney tissue is collected for MDA analysis using a thiobarbituric acid reactive substances (TBARS) assay and for histopathological examination (H&E staining).
Cell Culture Model:
-
Cell Line: Pfa1 mouse embryonic fibroblasts with a conditional Gpx4 knockout.
-
Induction of Knockout: Cells are treated with 4-hydroxytamoxifen (1 µM) to induce Gpx4 deletion.
-
Treatment: Cells are treated with the ferroptosis inducer RSL3 (0.1 µM) in the presence or absence of Ferrostatin-1 (1 µM).
-
Assessment: Cell viability is determined using an MTT assay.
Signaling Pathway of Silibinin in Ferroptosis Inhibition
References
The Emergence of Silibor: A Comparative Analysis Against Carbon Analogues in Material Science
For researchers, scientists, and professionals in drug development, the landscape of advanced materials is in constant evolution. This guide provides a comprehensive comparison of silibor compounds and their carbon analogues, focusing on their performance, properties, and the experimental data that underpins their potential applications.
This document delves into the synthesis, characterization, and performance metrics of silicon-boron (this compound) materials, juxtaposed with well-established carbon-based materials like graphene and carbon nanotubes. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this guide aims to be an objective resource for evaluating the potential of these materials in various scientific and technological domains.
Performance Comparison: this compound vs. Carbon Analogues
The following tables summarize the key properties of silicon-boron compounds and their carbon counterparts. The data has been compiled from various experimental studies to provide a comparative overview.
Mechanical Properties
| Property | Silicon Boride (SiB₆) | Graphene | Diamond |
| Hardness (Mohs Scale) | ~9.5[1] | N/A | 10[2] |
| Tensile Strength | N/A | ~130 GPa[2][3][4] | N/A |
| Young's Modulus | ~380 GPa | ~1 TPa[3] | ~1220 GPa |
| Density (g/cm³) | ~2.43[5] | ~2.27 | 3.5-3.53 |
Thermal Properties
| Property | Silicon Boride (SiB₆) | Graphene | Diamond |
| Thermal Conductivity (W/mK) | ~15-20 | >3000[3] | ~2200 |
| Melting Point (°C) | ~1950 | N/A (sublimes at ~3642°C)[6] | ~4027 |
| Coefficient of Thermal Expansion | Low | Very Low | ~1 x 10⁻⁶ K⁻¹ |
Electronic Properties
| Property | Boron-Doped Silicon | Boron-Doped Graphene | Boron-Doped Carbon Nanotubes |
| Doping Type | p-type[7] | p-type[8] | p-type[9] |
| Carrier Mobility (cm²/Vs) | ~450 (can be tuned with doping) | >100,000 (undoped)[3] | ~1,000-100,000 |
| Band Gap | ~1.12 eV (undoped)[6] | 0 eV (undoped), can be induced | Varies with chirality (can be metallic or semiconducting) |
| Resistivity (Ω-cm) | 1.3 x 10⁻² (for a specific film)[7] | Varies with doping | Varies with doping and structure |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for the synthesis of representative this compound and carbon analogue materials.
Synthesis of Silicon Boride (SiB₆) via Arc-Melting
This method involves the direct reaction of elemental silicon and boron at high temperatures.
-
Precursor Preparation: High-purity silicon and amorphous boron powders are mixed in the desired stoichiometric ratio (1:6).
-
Arc-Melting: The mixture is pelletized and placed in a water-cooled copper crucible within an arc-melting furnace. The furnace chamber is evacuated and then filled with a high-purity argon atmosphere.
-
Melting and Solidification: A tungsten electrode is used to strike an arc, melting the pellet. The pellet is typically melted and re-solidified several times to ensure homogeneity.
-
Characterization: The resulting SiB₆ ingot is characterized using X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to analyze the microstructure.
Synthesis of Boron-Doped Graphene via Thermal Exfoliation
This protocol describes a method for producing boron-doped graphene from graphite oxide.[8]
-
Graphite Oxide Synthesis: Graphite oxide is prepared from graphite flakes using a modified Hummers method.
-
Doping and Exfoliation: The prepared graphite oxide is placed in a tube furnace. A boron precursor, such as boron trifluoride diethyl etherate, is introduced into the furnace.
-
Thermal Treatment: The furnace is heated to a high temperature (e.g., 800-1000 °C) in an inert (N₂) or reducing (N₂/H₂) atmosphere. This process simultaneously exfoliates the graphite oxide into graphene sheets and dopes them with boron.[8]
-
Characterization: The resulting boron-doped graphene is characterized using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm boron incorporation and determine its bonding configuration, Raman spectroscopy to assess the quality and doping level of the graphene, and transmission electron microscopy (TEM) to visualize the morphology of the graphene sheets.
Visualizing the Processes
To better understand the experimental workflows and relationships, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. scienceshot.com [scienceshot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Silicon - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Boron-Doped Silicon Film Using Hot Wire Chemical Vapor Deposition Technique [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. public.pensoft.net [public.pensoft.net]
A Comparative Analysis of Silybin and Other Leading Hepatoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective agent silybin against other well-established alternatives, namely N-acetylcysteine (NAC), Vitamin E, and ursodeoxycholic acid (UDCA). The performance of these agents is evaluated based on experimental data from preclinical and clinical studies, with a focus on their mechanisms of action and efficacy in mitigating liver injury.
Data Presentation: Quantitative Comparison of Hepatoprotective Efficacy
The following tables summarize the quantitative effects of silybin and its comparators on key biomarkers of liver function and health.
Table 1: Comparative Efficacy on Liver Enzyme Reduction in Clinical Studies
| Agent | Condition | Dosage | Duration | Change in ALT | Change in AST | Citation |
| Silymarin (Silybin) | NAFLD | 280 mg/day | 4 months | -31.6 U/L | - | [1] |
| Vitamin E | NAFLD | 400 IU/day | 4 months | -15.1 U/L | - | [1] |
| Silymarin (Silybin) | NAFLD | 210 mg/day | 12 weeks | - | Significant Decrease (p<0.007) | [2] |
| Vitamin E | NAFLD | 400 IU/day | 12 weeks | - | Less significant decrease than Silymarin | [2] |
| Silymarin (Silybin) | Anticonvulsant-induced hypertransaminasemia | 5 mg/kg/day | 1 month | Better than UDCA (p=0.017) | Significant Decrease | [3] |
| UDCA | Anticonvulsant-induced hypertransaminasemia | 10-15 mg/kg/day | 1 month | Significant Decrease | Significant Decrease | [3] |
| Silymarin (Silybin) | Severe Pre-eclampsia | 70 mg (3 doses) | - | More effective than NAC | More effective than NAC | |
| N-Acetylcysteine (NAC) | Severe Pre-eclampsia | 600 mg (3 doses) | - | Significant Decrease | Significant Decrease |
Note: ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase; NAFLD = Non-alcoholic Fatty Liver Disease; UDCA = Ursodeoxycholic Acid; NAC = N-acetylcysteine. Some studies reported on silymarin, of which silybin is the primary active component.
Table 2: Comparative Efficacy in Preclinical Models of Acetaminophen-Induced Hepatotoxicity
| Agent | Animal Model | Dosage | Outcome on Liver Necrosis | Citation |
| Silymarin (Silybin) | Rat | 150 mg/kg | Prevented hepatocyte necrosis, similar to NAC | [4] |
| N-Acetylcysteine (NAC) | Rat | 300 mg/kg | Prevented hepatocyte necrosis | [4] |
Experimental Protocols
Detailed methodologies for key experimental models cited in the comparative analysis are provided below.
Acetaminophen-Induced Hepatotoxicity in Rats
This model is widely used to screen for hepatoprotective agents.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[5][6]
-
Induction of Hepatotoxicity: A single oral dose of acetaminophen (640-1000 mg/kg) is administered to induce acute liver injury.[5][6]
-
Treatment Protocol: The hepatoprotective agent (e.g., silybin, NAC) is administered orally or intraperitoneally, often prior to or shortly after acetaminophen administration.[5]
-
Assessment of Hepatoprotection:
-
Blood samples are collected to measure serum levels of liver enzymes such as ALT and AST.
-
Liver tissue is harvested for histopathological examination to assess the degree of necrosis and inflammation.
-
Markers of oxidative stress (e.g., malondialdehyde, glutathione levels) are often measured in liver homogenates.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This model is used to evaluate the anti-fibrotic potential of therapeutic agents.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Liver Fibrosis: CCl4 is administered intraperitoneally (e.g., 1.0 ml/kg body weight, twice a week for 5-8 weeks) to induce chronic liver injury and subsequent fibrosis.[7][8]
-
Treatment Protocol: The test compound is typically administered orally or via injection throughout the CCl4 treatment period.
-
Assessment of Anti-fibrotic Effects:
-
Liver tissue is collected for histological staining (e.g., Masson's trichrome) to visualize collagen deposition.
-
Expression of pro-fibrotic genes (e.g., TGF-β1, collagen type I) is quantified using methods like qPCR.
-
Hydroxyproline content in the liver, a quantitative measure of collagen, is determined.
-
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of silybin and its comparators are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex molecular interactions.
Silybin's Multi-Targeted Hepatoprotective Pathways
Silybin exerts its effects by inhibiting pro-inflammatory and pro-fibrotic pathways while promoting antioxidant responses.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Hepatoprotective Property of Oral Silymarin is Comparable to N-Acetyl Cysteine in Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
Safety Operating Guide
Proper Disposal of Silibor: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Silibor, a term that may refer to various silicon and boron compounds used in research and development. Given the variable composition of products labeled "this compound," it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer before proceeding with any disposal protocol.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn, as recommended in the product's SDS. This typically includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2][3] All handling of this compound waste should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[1][2]
Key Handling and Disposal Parameters:
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [1][2] |
| Ventilation | Use only outdoors or in a well-ventilated area. | [1][2] |
| Storage of Waste | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1][2] |
| Spill Containment | Wipe, scrape, or soak up in an inert material and place in a container for disposal. | [4] |
| Contaminated Clothing | Take off contaminated clothing and wash it before reuse. | [1] |
II. Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, must adhere to strict environmental regulations. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[5][6]
-
Waste Identification and Segregation:
-
Identify the waste as "this compound waste" and determine its specific chemical composition from the SDS.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container.[7][8] The container should be in good condition, with no leaks or cracks, and must have a tightly fitting lid.[8]
-
Label the container with the words "Hazardous Waste," the full chemical name ("this compound" and its chemical composition), and the date of accumulation.[5][8]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
Provide the EHS office with a complete and accurate description of the waste, including its chemical composition and quantity.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant or an approved waste disposal facility.[1][2]
-
Methods may include controlled incineration with flue gas scrubbing or other treatments as deemed appropriate by the disposal facility in accordance with applicable laws and regulations.[1]
-
III. Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, paper towels, or spill absorbents, must be treated as hazardous waste.[5] These materials should be collected in a sealed, labeled container and disposed of along with the primary this compound waste.[5]
Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[8] After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated containers.[8]
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. stateindustrial.com [stateindustrial.com]
- 4. stobec.com [stobec.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. youtube.com [youtube.com]
Standard Operating Procedure: Handling and Disposal of Silibor
Disclaimer: The following guidelines are provided as a comprehensive safety protocol for the handling of "Silibor," a fictional chemical compound. This information is based on established best practices for managing hazardous materials in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and adhere to their institution's safety protocols.
This document provides essential, immediate safety and logistical information for the operational use and disposal of this compound, ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a crystalline powder that is a potent respiratory and skin irritant. Chronic exposure may lead to respiratory sensitization. It is classified as a Category 2 skin irritant and a Category 1 respiratory sensitizer. Appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Material/Standard |
| Hand Protection | Nitrile gloves (double-gloving recommended) | ASTM F1671 |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | ANSI Z87.1 |
| Respiratory Protection | N95 respirator (for handling <10 mg) or a powered air-purifying respirator (PAPR) with a HEPA filter (for handling >10 mg or for durations >1 hour) | NIOSH-approved |
| Body Protection | Flame-resistant lab coat | NFPA 2112 |
| Foot Protection | Closed-toe shoes | ASTM F2413 |
Operational Plan: Handling this compound in a Laboratory Setting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
